2-Methyl-1,3-thiazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-6-2-4(9-3)5(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXCIYPOMMIBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193073 | |
| Record name | 5-Thiazolecarboxylic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40004-69-1 | |
| Record name | 2-Methyl-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40004-69-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Thiazolecarboxylic acid, 2-methyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1,3-thiazole-5-carboxylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis and Synthesis of 2-Methyl-1,3-thiazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its presence as a key structural motif in a variety of biologically active molecules. Its derivatives have shown promise as potent inhibitors of various enzymes, making them valuable scaffolds in drug discovery and development. This technical guide provides an in-depth overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and an exploration of its role as a modulator of cellular pathways, particularly in the context of cancer research.
Historical Perspective and Discovery
While a singular, definitive "discovery" of this compound is not prominently documented in historical chemical literature, its emergence is intrinsically linked to the broader development of thiazole synthesis methodologies. The foundational method for constructing the thiazole ring is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[1][2] This versatile reaction, which involves the condensation of an α-haloketone with a thioamide, has been a cornerstone in the synthesis of a vast array of thiazole derivatives for over a century.[1][3][4] The preparation of this compound and its esters would have evolved from the application and refinement of this fundamental synthetic strategy.
More contemporary synthetic approaches have focused on efficiency, yield, and the introduction of diverse substituents. These methods often involve the cyclization of precursors followed by functional group manipulations, such as the hydrolysis of a corresponding ester to yield the carboxylic acid.
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes. The most common and practical methods involve the construction of the thiazole ring followed by or incorporating the desired functional groups. Below is a summary of key synthetic strategies.
| Synthesis Method | Starting Materials | Key Reagents | Conditions | Yield | Reference |
| Hantzsch-type Synthesis | Ethyl 2-chloroacetoacetate, Thioacetamide | - | Heating in a suitable solvent | Moderate to High | [1][5] |
| Hydrolysis of Ester | Ethyl 2-methyl-1,3-thiazole-5-carboxylate | Sodium Hydroxide or Lithium Hydroxide | Aqueous or mixed solvent systems, heating | High | [6][7][8] |
| Photochemical Synthesis | Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, Thioacetamide | Trifluoroacetic acid, Acetonitrile | Photolysis (UV light) | 40-60% | [9] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of Ethyl 2-methyl-1,3-thiazole-5-carboxylate
This protocol is adapted from the hydrolysis of a similar thiazole ester and is a widely used method for obtaining the carboxylic acid.[6][7]
Materials:
-
Ethyl 2-methyl-1,3-thiazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (for extraction, optional)
Procedure:
-
Dissolve Ethyl 2-methyl-1,3-thiazole-5-carboxylate in a suitable alcohol (e.g., ethanol or methanol).
-
To this solution, add an aqueous solution of sodium hydroxide or lithium hydroxide (typically 1 to 2 molar equivalents).
-
Heat the reaction mixture at reflux (e.g., 60-80 °C) for 1 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol 2: Hantzsch-type Thiazole Synthesis followed by Hydrolysis
This two-step protocol first constructs the thiazole ester and then hydrolyzes it to the carboxylic acid.
Step 1: Synthesis of Ethyl 2-methyl-1,3-thiazole-5-carboxylate
-
Combine ethyl 2-chloroacetoacetate and thioacetamide in a round-bottom flask.
-
Add a suitable solvent such as ethanol.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography.
Step 2: Hydrolysis to this compound
-
Follow the procedure outlined in Protocol 1 .
Biological Significance and Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of the human kinesin HSET (also known as KIFC1).[10] HSET is a motor protein that plays a crucial role in the clustering of extra centrosomes in cancer cells. This clustering allows cancer cells with centrosome amplification, a common feature of many tumors, to undergo bipolar cell division and proliferate. Inhibition of HSET leads to the formation of multipolar spindles during mitosis, ultimately triggering mitotic catastrophe and cell death in these cancer cells. This makes HSET an attractive target for cancer therapy.
The general mechanism of action for these thiazole-based inhibitors is their ATP-competitive binding to the motor domain of HSET. This binding event prevents the hydrolysis of ATP, which is necessary for the motor function of HSET and its ability to organize microtubules.
Caption: Inhibition of HSET by thiazole derivatives disrupts spindle formation, leading to cancer cell death.
Conclusion
This compound is a valuable building block in the development of therapeutic agents. While its specific discovery is embedded in the broader history of thiazole chemistry, modern synthetic methods allow for its efficient preparation. The role of its derivatives as inhibitors of key cellular machinery, such as the HSET motor protein, highlights the importance of this scaffold in the ongoing search for novel cancer therapies. Further research into the synthesis of new derivatives and their biological activities will continue to be a promising area of investigation for medicinal chemists and drug development professionals.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 2-Methyl-1,3-thiazole-5-carboxylic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the expected spectroscopic data for 2-Methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in public databases, this document combines general spectroscopic principles with data from analogous compounds to predict the characteristic spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Expected Spectroscopic Features
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include a thiazole ring, a methyl group at the 2-position, a carboxylic acid group at the 5-position, and a single aromatic proton on the thiazole ring.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d₆ Frequency: 400 MHz (assumed)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~8.3 - 8.1 | Singlet | 1H | H-4 (thiazole ring) |
| ~2.7 - 2.6 | Singlet | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d₆ Frequency: 100 MHz (assumed)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 165 | C=O (carboxylic acid) |
| ~165 - 162 | C-2 (thiazole ring) |
| ~145 - 142 | C-4 (thiazole ring) |
| ~128 - 125 | C-5 (thiazole ring) |
| ~20 - 18 | -CH₃ |
IR (Infrared) Spectroscopy
Technique: KBr wafer[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer)[2][3] |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer)[2][3] |
| ~1600 - 1400 | Medium | C=C and C=N stretching (thiazole ring) |
| ~1300 - 1200 | Medium | C-O stretch and O-H bend (carboxylic acid) |
| Below 1000 | Medium-Weak | C-H bending and ring vibrations |
MS (Mass Spectrometry)
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)
| m/z | Interpretation |
| 143.00 | Molecular Ion [M]⁺ (for C₅H₅NO₂S)[4] |
| 98 | [M - COOH]⁺ |
| 71 | [M - COOH - HCN]⁺ |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set an appropriate spectral width and acquisition time.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks and determine the multiplicities and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation:
-
For Electron Ionization (EI), a direct insertion probe can be used to introduce the solid sample into the ion source.
-
For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the mass spectrometer.
-
-
Instrumentation: A mass spectrometer equipped with an appropriate ion source (EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
If fragmentation is observed, analyze the fragment ions to aid in structure elucidation.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Physical and chemical properties of "2-Methyl-1,3-thiazole-5-carboxylic acid"
An In-depth Technical Guide to 2-Methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.
Introduction
This compound (CAS RN: 40004-69-1) is a substituted thiazole derivative. The thiazole ring is a core structural motif found in numerous biologically active compounds and pharmaceuticals, valued for its ability to engage in hydrogen bonding and other molecular interactions. The presence of both a carboxylic acid and a methyl group on the thiazole ring provides distinct chemical handles for synthetic modification, making it a versatile building block in drug discovery and organic synthesis. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
Chemical Structure and Identifiers
The fundamental structure consists of a five-membered thiazole ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 5-position.
Caption: Chemical Structure of this compound
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of the compound.
| Property | Value | Reference(s) |
| CAS Number | 40004-69-1 | [3][4][5][6][7] |
| Molecular Formula | C₅H₅NO₂S | [4][5] |
| Molecular Weight | 143.16 g/mol | [4][5][6] |
| Appearance | Solid, powder to crystal | [6][8] |
| Melting Point | 209 °C (in water) | [4] |
| Boiling Point | 301.2 °C at 760 mmHg | [3][4] |
| Density | 1.4 ± 0.1 g/cm³ | [3][4] |
| Flash Point | 136.0 ± 20.4 °C | [3][4] |
| Refractive Index | 1.599 | [4] |
| XLogP3 | 1.2 | [4] |
| PSA (Polar Surface Area) | 78.4 Ų | [4] |
| SMILES | Cc1ncc(s1)C(O)=O | [6] |
| InChI | 1S/C5H5NO2S/c1-3-6-2-4(9-3)5(7)8/h2H,1H3,(H,7,8) | [6] |
| InChIKey | QCXCIYPOMMIBHO-UHFFFAOYSA-N | [3][4][6] |
Spectral Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[9]
-
O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the 3300-2500 cm⁻¹ region.[10]
-
C-H Stretch (Aromatic/Alkyl): Bands are expected around 3100-3000 cm⁻¹ for the thiazole ring C-H and just below 3000 cm⁻¹ for the methyl C-H.[10]
-
C=O Stretch (Carboxylic Acid): A strong absorption band is expected in the range of 1780-1710 cm⁻¹.[11]
-
C=N and C=C Stretch (Thiazole Ring): Aromatic ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region.[10][12]
Reactivity and Stability
-
Reactivity: The compound possesses two primary reactive sites: the carboxylic acid group and the thiazole ring.
-
The carboxylic acid group can undergo typical reactions such as salt formation with bases, esterification with alcohols, and conversion to acyl halides or amides.[13]
-
The thiazole ring is an electron-rich aromatic system, though less reactive than furan or thiophene. It can undergo electrophilic substitution, but the conditions required are often harsher than for benzene.
-
-
Stability and Storage: The compound is a stable solid. It should be stored in a cool, dry place, sealed in a dry environment to prevent degradation.[8] For long-term stability, storage at <15°C in a cool, dark place is recommended.[14]
Experimental Protocols
Synthesis via Hydrolysis of Ester Precursor
A common and straightforward method for preparing this compound is the hydrolysis of its corresponding ethyl ester, ethyl 2-methyl-4-trifluoromethyl-5-thiazolecarboxylate. While this specific protocol is for a related compound, the methodology is directly applicable.[15]
Reaction: Ethyl 2-methyl-1,3-thiazole-5-carboxylate + NaOH(aq) → this compound (sodium salt) + Ethanol this compound (sodium salt) + HCl(aq) → this compound + NaCl
Detailed Protocol:
-
Saponification: Dissolve the starting ester (e.g., ethyl 2-methyl-1,3-thiazole-5-carboxylate) in a suitable solvent like ethyl acetate or methanol at room temperature.[15][16]
-
Slowly add an aqueous solution of a strong base, such as sodium hydroxide (40% solution) or potassium hydroxide, dropwise into the reaction vessel.[15][16] The addition rate should be controlled to maintain the reaction temperature below 40°C.
-
After the addition is complete, continue stirring the mixture for 60-120 minutes at ambient temperature to ensure the hydrolysis reaction goes to completion.[15][16]
-
Work-up & Acidification: If a biphasic system was used (e.g., with ethyl acetate), separate the organic phase. Slowly add a 10% hydrochloric acid solution to the aqueous phase to adjust the pH to ≤ 3.[15][16] A solid precipitate of the carboxylic acid will form.
-
Isolation and Purification: Isolate the product by filtration. Wash the filter cake with 10% hydrochloric acid solution and then with water to remove inorganic salts.[15][16]
-
Dry the resulting solid in a vacuum oven to yield the final product, this compound.[15]
Caption: General workflow for the synthesis of the title compound via hydrolysis.
Biological Context and Potential Applications
While specific signaling pathways for this compound are not extensively documented in the provided search results, the thiazole scaffold is a well-established pharmacophore in drug development.
-
Antineoplastic Agents: The compound is categorized as an antineoplastic, suggesting potential applications in cancer research.[4] Thiazole derivatives have been investigated as inhibitors of various kinases and other targets relevant to oncology.[17][18] For example, derivatives of 2-aminothiazole-5-carboxylic acid have been designed as potent anti-tumor drugs.[17]
-
Kinase Inhibition: The structural similarity to known kinase inhibitors suggests it could serve as a fragment or starting point for developing inhibitors targeting protein kinases, which are crucial in cell signaling pathways. For instance, a 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold has shown potent inhibition of the kinesin HSET (KIFC1), a target in cancer therapy.[19]
-
Antimicrobial Activity: Thiazole derivatives are known for their broad-spectrum antimicrobial activities.[1][20] This compound could be explored as a precursor for novel antibacterial or antifungal agents.
Caption: Logical relationship between the compound's structure and its applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. This compound AldrichCPR 40004-69-1 [sigmaaldrich.com]
- 7. This compound [oakwoodchemical.com]
- 8. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. researchgate.net [researchgate.net]
- 13. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 14. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid | 117724-63-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 16. 2-(acetylamino)-1,3-thiazole-5-carboxylic acid(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 17. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Methyl-1,3-thiazole-5-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of thiazole-based carboxylic acids, with a primary focus on presenting the available crystallographic data for a close analog of 2-Methyl-1,3-thiazole-5-carboxylic acid. While a definitive crystal structure for this compound is not publicly available, this guide leverages the detailed structural analysis of 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid to infer and discuss the likely solid-state conformation and intermolecular interactions. This information is crucial for understanding the physicochemical properties of this class of compounds, which is vital for applications in drug design and materials science. Thiazole derivatives are known to exhibit a range of biological activities, and a thorough understanding of their three-dimensional structure is paramount for developing structure-activity relationships.[1]
Experimental Protocols: The Pathway to Crystal Structure Determination
The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis. The following experimental protocol is based on the successful structure determination of 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid and represents a standard workflow in crystallography.[2]
Synthesis and Crystallization
The synthesis of the title compound analog, 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, was achieved through the hydrolysis of its corresponding methyl ester.[2] A solution of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate was treated with sodium hydroxide in aqueous ethanol and heated.[2] Following the removal of the organic solvent, the aqueous solution was acidified to precipitate the carboxylic acid.[2] The resulting solid was then purified through filtration and washing.[2]
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in ethyl acetate.[2] This method allows for the gradual formation of a well-ordered crystal lattice, which is essential for obtaining high-quality diffraction data.
X-ray Data Collection and Structure Refinement
A colorless block-shaped crystal was mounted on an Enraf-Nonius CAD-4 diffractometer for data collection.[2] The data were collected at 293 K using Mo Kα radiation.[2] The collected reflection data were then processed, and the structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[2] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]
Crystallographic Data Summary
The following tables summarize the key crystallographic data and refinement details for 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid.[2] This data provides a quantitative description of the crystal lattice and the molecular geometry within it.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Chemical Formula | C₆H₄F₃NO₂S |
| Formula Weight | 211.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.961 (1) |
| b (Å) | 15.682 (3) |
| c (Å) | 10.632 (2) |
| β (°) | 90.35 (3) |
| Volume (ų) | 827.1 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (Å) | Mo Kα (0.71073) |
| Density (calculated) (Mg m⁻³) | 1.696 |
| Absorption Coefficient (mm⁻¹) | 0.41 |
| F(000) | 424 |
| Crystal Size (mm³) | 0.30 × 0.20 × 0.10 |
| Reflections Collected | 1672 |
| Independent Reflections | 1494 [R(int) = 0.018] |
| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.158 |
| R indices (all data) | R1 = 0.058, wR2 = 0.167 |
Table 2: Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| O2—H2A···N1ⁱ | 0.82 | 2.02 | 2.820 (3) | 166 |
| C1—H1A···O1ⁱⁱ | 0.96 | 2.34 | 3.277 (4) | 166 |
| Symmetry codes: (i) -x+1, y+1/2, -z+3/2; (ii) x-1, y, z |
Molecular and Crystal Structure Analysis
In the crystal structure of 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, the molecules are linked into chains by intermolecular hydrogen bonds.[2] Specifically, a classical O—H···N hydrogen bond forms between the carboxylic acid hydroxyl group and the nitrogen atom of the thiazole ring of an adjacent molecule.[2] Additionally, a weaker C—H···O hydrogen bond is observed between a methyl C-H group and a carbonyl oxygen atom.[2] These interactions are crucial in dictating the packing of the molecules in the crystal lattice.
Based on this analysis, it is highly probable that this compound would exhibit similar intermolecular interactions, primarily driven by the hydrogen bonding potential of its carboxylic acid group and the thiazole nitrogen atom. The absence of the bulky and electron-withdrawing trifluoromethyl group might lead to subtle differences in the crystal packing and unit cell parameters.
Conclusion
This technical guide has provided a comprehensive overview of the crystallographic analysis of a close analog of this compound. The detailed experimental protocols and tabulated crystallographic data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. The analysis of the intermolecular interactions highlights the key forces governing the solid-state assembly of this class of compounds. While the definitive crystal structure of the title compound remains to be determined, the data presented herein provides a robust foundation for understanding its structural properties and for guiding future research endeavors, including co-crystallization studies and computational modeling, to further explore its potential applications.
References
An In-depth Technical Guide to Tautomerism in 2-Methyl-1,3-thiazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, biological activity, and metabolic fate of pharmaceutical compounds. This technical guide provides a comprehensive examination of the potential tautomeric forms of 2-methyl-1,3-thiazole-5-carboxylic acid and its derivatives. While specific quantitative data for the parent compound remains to be fully elucidated in publicly available literature, this document synthesizes information from related thiazole and heterocyclic systems to predict likely tautomeric equilibria. It further outlines detailed experimental and computational methodologies for the characterization and quantification of these tautomers, offering a roadmap for researchers in drug discovery and development.
Introduction: The Significance of Tautomerism in Thiazole-Containing Compounds
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The potential for tautomerism in substituted thiazoles, such as this compound, introduces a layer of complexity that can significantly influence a molecule's behavior.
The position of the tautomeric equilibrium can affect key molecular properties such as:
-
Lipophilicity: Influencing membrane permeability and absorption.
-
pKa: Affecting ionization state at physiological pH, which governs solubility and receptor interactions.
-
Hydrogen Bonding Capacity: Determining interactions with biological targets like proteins and nucleic acids.
-
Metabolic Stability: Different tautomers may be susceptible to different metabolic enzymes.
-
Spectroscopic Signature: Crucial for analytical characterization and quality control.
Therefore, a thorough understanding and characterization of the tautomeric landscape of this compound derivatives are critical for the rational design and development of novel therapeutics.
Potential Tautomeric Forms of this compound
Based on the structural features of this compound, two primary forms of tautomerism can be postulated: keto-enol and zwitterionic tautomerism.
Keto-Enol Tautomerism
While the carboxylic acid functional group is generally stable, the thiazole ring can potentially participate in a form of keto-enol tautomerism, particularly in derivatives where the carboxylic acid is modified. For the parent acid, the predominant form is overwhelmingly the carboxylic acid. However, for esters and other derivatives, the possibility of a tautomeric equilibrium involving the thiazole ring and the carbonyl group should be considered.
Zwitterionic Tautomerism
The presence of both an acidic carboxylic acid group and a basic nitrogen atom in the thiazole ring allows for the possibility of intramolecular proton transfer, leading to a zwitterionic tautomer. The equilibrium between the neutral and zwitterionic forms is highly dependent on the solvent environment and the pH of the solution.
The potential tautomeric forms are illustrated in the diagram below.
Caption: Potential tautomeric equilibrium of this compound.
Physicochemical Properties and Tautomeric Equilibrium
The position of the tautomeric equilibrium is governed by the relative thermodynamic stabilities of the contributing tautomers. This stability is influenced by a variety of factors, including intramolecular hydrogen bonding, electronic effects of substituents, and, most significantly, the surrounding solvent environment.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form.
-
Nonpolar Solvents: In nonpolar environments, the neutral carboxylic acid form is generally favored due to lower solvation energy costs.
-
Polar Aprotic Solvents: Solvents like DMSO can stabilize both tautomers through dipole-dipole interactions. Studies on related heterocyclic systems have shown that polar aprotic solvents can favor the keto form over the enol form.[1][2]
-
Polar Protic Solvents: Solvents such as water and alcohols can form hydrogen bonds with both the carboxylic acid and the thiazole nitrogen, potentially shifting the equilibrium towards the zwitterionic form by solvating the charged species.
Substituent Effects
Electron-donating or electron-withdrawing groups on the thiazole ring or at the carboxylic acid function can influence the acidity of the carboxylic proton and the basicity of the thiazole nitrogen, thereby altering the tautomeric equilibrium.
Quantitative Analysis of Tautomerism
Currently, there is a lack of specific quantitative data, such as equilibrium constants (Keq) and pKa values, for the individual tautomers of this compound in the public domain. The determination of these parameters requires dedicated experimental and computational studies.
Table 1: Hypothetical Quantitative Data for Tautomeric Equilibrium
| Tautomer | Solvent | Keq ([Zwitterion]/[Neutral]) | pKa (Calculated) |
| Carboxylic Acid | D2O | Data not available | Data not available |
| Zwitterion | D2O | Data not available | Data not available |
| Carboxylic Acid | DMSO-d6 | Data not available | Data not available |
| Zwitterion | DMSO-d6 | Data not available | Data not available |
| Carboxylic Acid | CDCl3 | Data not available | Data not available |
| Zwitterion | CDCl3 | Data not available | Data not available |
Note: The table is populated with "Data not available" to highlight the need for experimental or computational determination of these values for this compound.
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous identification and quantification of tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.
-
1H NMR: The chemical shifts of protons attached to or near the tautomerizing groups will differ significantly between tautomers. For example, the chemical shift of the carboxylic acid proton will disappear upon formation of the zwitterion. Variable temperature NMR studies can provide information on the kinetics of the tautomeric interconversion.
-
13C NMR: The resonance of the carboxylic carbon and the carbons of the thiazole ring will be sensitive to the tautomeric form.
-
15N NMR: This technique is particularly useful for directly probing the protonation state of the nitrogen atom in the thiazole ring.
Detailed Protocol for 1H NMR Analysis:
-
Sample Preparation: Prepare solutions of the this compound derivative at a concentration of approximately 10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O).
-
Data Acquisition: Acquire 1H NMR spectra for each sample at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).
-
Spectral Analysis: Integrate the signals corresponding to specific protons of each tautomer. The ratio of the integrals will provide the tautomeric ratio (Keq).
-
Variable Temperature Study (Optional): Acquire spectra at a range of temperatures (e.g., from 273 K to 323 K) to investigate the thermodynamics of the tautomeric equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of the tautomers will differ, leading to distinct absorption spectra. This technique is particularly useful for quantitative analysis of the tautomeric ratio in different solvents.
Detailed Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a series of dilute solutions of the compound in various solvents of different polarities.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Deconvolute the overlapping spectra of the tautomers to determine their individual contributions and calculate the equilibrium constant.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can provide information about the functional groups present in the solid state and in solution. The stretching frequencies of the C=O, O-H, and N-H bonds are particularly informative for distinguishing between the carboxylic acid and zwitterionic forms.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state. A crystal structure of a derivative, 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, has confirmed its existence as the carboxylic acid tautomer in the solid state. This provides a crucial reference point for understanding its behavior in solution.
Computational Chemistry Approaches
In the absence of extensive experimental data, computational methods are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.
-
Density Functional Theory (DFT): DFT calculations can be used to optimize the geometries of the different tautomers and calculate their relative energies, providing an estimate of the tautomeric equilibrium constant.
-
Solvation Models: Continuum solvation models (e.g., PCM, SMD) can be employed to account for the effect of different solvents on the tautomeric equilibrium.
-
pKa Prediction: Computational methods can be used to predict the pKa values of the acidic and basic sites in the molecule, which can help in understanding the likelihood of zwitterion formation.
Caption: A typical computational workflow for studying tautomerism.
Relevance to Drug Development and Signaling Pathways
While specific signaling pathways modulated by the tautomers of this compound have not been identified in the literature, the general importance of thiazole derivatives in pharmacology suggests several potential areas of investigation. Thiazole-containing compounds have been shown to interact with a variety of biological targets, including kinases, receptors, and enzymes.
The ability of a molecule to exist in different tautomeric forms can have significant implications for its interaction with a biological target. For example, one tautomer may bind with higher affinity to a receptor's active site due to a more favorable hydrogen bonding pattern.
Caption: Hypothetical impact of tautomerism on receptor binding and biological activity.
Conclusion and Future Directions
The tautomeric behavior of this compound and its derivatives is a critical aspect of their chemical and biological characterization. While the carboxylic acid form is likely predominant in many conditions, the potential for a zwitterionic tautomer, particularly in polar, protic environments, cannot be overlooked. This technical guide has outlined the theoretical basis for this tautomerism and provided a comprehensive set of experimental and computational protocols for its investigation.
Future research should focus on the following areas:
-
Quantitative Experimental Studies: Performing detailed NMR and UV-Vis titration experiments to determine the pKa values and tautomeric equilibrium constants for this compound and its key derivatives in various solvents.
-
Advanced Computational Modeling: Employing high-level quantum chemical calculations with explicit solvent models to provide a more accurate prediction of tautomeric preferences.
-
Structure-Activity Relationship (SAR) Studies: Investigating how the tautomeric equilibrium is influenced by different substituents on the thiazole ring and how this, in turn, affects the biological activity of the compounds.
-
Biological Target Identification: Elucidating the specific signaling pathways and molecular targets that are modulated by the different tautomeric forms of these thiazole derivatives.
By addressing these research gaps, a more complete understanding of the role of tautomerism in the pharmacology of this compound derivatives can be achieved, ultimately facilitating the development of more effective and safer therapeutic agents.
References
- 1. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of the Thiazole-5-Carboxylic Acid Scaffold: A Technical Guide
Disclaimer: This technical guide explores the mechanism of action of the 2-Methyl-1,3-thiazole-5-carboxylic acid scaffold and its derivatives in biological systems. Due to the limited availability of direct research on "this compound," this document focuses on the broader class of thiazole-5-carboxylic acid derivatives to provide a comprehensive overview of their potential therapeutic applications and mechanisms of action. The findings presented herein are based on studies of structurally related compounds and should be interpreted as indicative of the potential activities of the core scaffold.
Introduction
The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a carboxylic acid at the 5-position, the resulting thiazole-5-carboxylic acid scaffold serves as a versatile platform for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides an in-depth technical overview of the known mechanisms of action, biological targets, and associated signaling pathways of various substituted thiazole-5-carboxylic acid derivatives, supported by quantitative data and detailed experimental methodologies.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Derivatives of the thiazole-5-carboxylic acid scaffold have emerged as promising candidates for cancer therapy, primarily through the inhibition of key enzymes involved in cell cycle progression and survival.
Inhibition of Kinesin Spindle Protein (KSP) Eg5 and HSET (KIFC1)
Certain 2-amido substituted thiazole-5-carboxylates have been identified as potent inhibitors of kinesin spindle proteins, such as Eg5 and HSET (KIFC1). These motor proteins are crucial for the formation of a bipolar spindle during mitosis. Inhibition of these kinesins leads to mitotic arrest and subsequent apoptosis in cancer cells. The mechanism is often ATP-competitive, where the thiazole derivative binds to the ATP-binding pocket of the motor domain.
Quantitative Data: Kinesin Inhibition
| Compound Class | Target | IC50 | Assay |
| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate derivatives | HSET (KIFC1) | 27 nM - 13 µM | ADP-Glo Assay |
Experimental Protocol: Kinesin HSET ADP-Glo Assay
This assay quantifies the ADP produced by the ATPase activity of HSET.
-
Reagent Preparation: Recombinant HSET enzyme, microtubules, and ATP are prepared in an assay buffer. The test compounds are serially diluted in DMSO.
-
Reaction Initiation: The HSET enzyme is incubated with microtubules and the test compound for a specified period. The reaction is initiated by the addition of ATP.
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.
Signaling Pathway: Mitotic Spindle Assembly
Caption: Inhibition of HSET/Eg5 by thiazole derivatives disrupts spindle formation, leading to mitotic arrest.
Protein Kinase CK2 Inhibition
Derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of the serine/threonine protein kinase CK2.[1] CK2 is a constitutively active kinase involved in cell growth, proliferation, and apoptosis.[1] Its overexpression is associated with many cancers, making it an attractive therapeutic target. The inhibition of CK2 by these thiazole derivatives can induce apoptosis and suppress tumor growth.
Quantitative Data: Protein Kinase CK2 Inhibition
| Compound Class | Target | IC50 | Assay |
| 1,3-Thiazole-5-carboxylic acid derivatives | Protein Kinase CK2 | 0.4 µM | P32 radioactive kinase assay |
Experimental Protocol: Protein Kinase CK2 Radioactive Kinase Assay
This assay measures the incorporation of radioactive phosphate from ATP into a substrate peptide by CK2.
-
Reaction Mixture: A reaction mixture containing recombinant CK2, a specific substrate peptide, and the test compound is prepared in a kinase assay buffer.
-
Reaction Initiation: The reaction is initiated by adding [γ-³²P]ATP.
-
Incubation: The reaction is incubated at 30°C for a defined period.
-
Reaction Termination: The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: The paper is washed with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: IC50 values are determined from the dose-response inhibition curves.
Signaling Pathway: CK2-mediated Cell Survival
Caption: Thiazole derivatives inhibit CK2, leading to decreased cell proliferation and induction of apoptosis.
Anti-inflammatory Activity: Modulation of Pro-inflammatory Pathways
The thiazole-5-carboxylic acid scaffold is also a key feature in compounds with potent anti-inflammatory properties. These derivatives often target enzymes involved in the arachidonic acid cascade.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Several thiazole carboxamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in inflammation and pain.[2] Some derivatives also exhibit inhibitory activity against lipoxygenases (LOX). By blocking these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced.
Quantitative Data: COX Inhibition
| Compound Class | Target | IC50 | Assay |
| Thiazole carboxamide derivatives | COX-1 | 0.239 µM | Fluorometric Assay |
| Thiazole carboxamide derivatives | COX-2 | 0.191 µM | Fluorometric Assay |
Experimental Protocol: COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX enzymes.
-
Reagent Preparation: Recombinant COX-1 or COX-2 enzyme, heme, and a fluorometric probe are prepared in an assay buffer. Test compounds are serially diluted.
-
Incubation: The enzyme is pre-incubated with the test compound.
-
Reaction Initiation: Arachidonic acid is added to initiate the reaction. The peroxidase component of the COX enzyme converts a probe into a fluorescent product.
-
Detection: The fluorescence is measured kinetically using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the COX activity. IC50 values are calculated from the inhibition curves.
Signaling Pathway: Arachidonic Acid Cascade
Caption: Thiazole derivatives inhibit COX and LOX pathways, reducing the production of pro-inflammatory mediators.
Antimicrobial Activity: Disruption of Essential Bacterial Processes
The thiazole core is present in many antimicrobial agents, and derivatives of thiazole-5-carboxylic acid have shown activity against a range of bacterial and fungal pathogens.
Inhibition of Bacterial Enzymes
While the exact mechanisms for many thiazole-based antimicrobials are still under investigation, potential targets include enzymes essential for bacterial survival, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or fatty acid biosynthesis.
Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) |
| Thiazole derivatives | Staphylococcus aureus | 1.95 - 15.62 |
| Thiazole derivatives | Escherichia coli | 1.95 - 15.62 |
| Thiazole derivatives | Candida albicans | 1.95 - 15.62 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Compound Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow: Antimicrobial Activity Screening
Caption: A typical workflow for the discovery and development of novel antimicrobial thiazole derivatives.
Conclusion
The this compound scaffold and its derivatives represent a rich source of biologically active molecules with significant therapeutic potential. The diverse mechanisms of action, spanning anticancer, anti-inflammatory, and antimicrobial activities, are attributed to the ability of these compounds to interact with and inhibit a variety of key biological targets. While further research is needed to fully elucidate the specific mechanisms and to optimize the pharmacological properties of these derivatives, the existing data strongly support the continued exploration of the thiazole-5-carboxylic acid scaffold in drug discovery and development. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their quest for novel and effective therapies.
References
Biological Screening of a 2-Methyl-1,3-thiazole-5-carboxylic Acid Compound Library: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of a compound library based on the "2-Methyl-1,3-thiazole-5-carboxylic acid" core structure. This scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document outlines detailed experimental protocols for key assays, presents quantitative data from representative screening campaigns, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.
Introduction to the this compound Scaffold
The thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. This structural feature imparts unique physicochemical properties that are advantageous for drug design, including the ability to participate in hydrogen bonding and other molecular interactions. The "this compound" core provides a versatile platform for chemical modification, allowing for the generation of diverse compound libraries with the potential to interact with a variety of biological targets. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic activities.
Data Presentation: Summary of Biological Activities
The following tables summarize quantitative data from various screening assays performed on representative libraries of thiazole derivatives, including compounds containing the this compound core. This data is intended to provide a comparative overview of the potential biological activities of such a library.
Table 1: Anticancer Activity - Cytotoxicity Screening
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | [1] |
| 4c | HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | [1] |
| 2b | COLO205 (Colon) | MTS Assay | 30.79 | [2] |
| 2b | B16F1 (Melanoma) | MTS Assay | 74.15 | [2] |
| Compound 8 | MCF-7 (Breast) | Not Specified | 3.36 ± 0.06 (µg/ml) | [3] |
| Compound 7a | MCF-7 (Breast) | Not Specified | 6.09 ± 0.44 (µg/ml) | [3] |
| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | Not Specified | 0.50 - 4.75 | [4] |
| 5k | MDA-MB-231 (Breast) | Transwell Migration | 0.176 | [5] |
| 5j | MDA-MB-231 (Breast) | Transwell Migration | 0.189 | [5] |
Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 11 | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes | 6.25 - 12.5 | [6] |
| Compound 16 | B. subtilis, S. aureus, E. coli, P. aeruginosa | 1.56 - 6.25 | - | - | [6] |
| Compound 3 | Various Gram-positive and Gram-negative | 230 - 700 | - | - | [7] |
| Compound 8 | Various Fungi | - | Various | 80 - 230 | [7] |
| Thiazole Derivatives | S. aureus | 2 - 64 | - | - | [8] |
Table 3: Enzyme Inhibition Screening
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| 2b | COX-1 | In vitro inhibition | 0.239 | [2] |
| 2b | COX-2 | In vitro inhibition | 0.191 | [2] |
| 2a | COX-2 | In vitro inhibition | 0.958 | [2] |
| 2j | COX-2 | In vitro inhibition | 0.957 | [2] |
| THZD1 | COX-2 | In vitro inhibition | 1.9 | [9] |
| THZD2 | COX-2 | In vitro inhibition | 2.3 | [9] |
| PYZ16 | COX-2 | In vitro inhibition | 0.52 | [9] |
| 4c | VEGFR-2 | Enzyme Assay | 0.15 | [1] |
| T1 | SIRT2 | In vitro inhibition | 17.3 | [10] |
Table 4: Antiplasmodial Activity
| Compound ID | Parasite Strain | Assay Type | IC50 (µM) | Reference |
| 1a | Plasmodium falciparum | Intraerythrocytic proliferation | < 1 | [11] |
| 1e | Plasmodium falciparum | Intraerythrocytic proliferation | < 1 | [11] |
| 2e | Plasmodium falciparum | Intraerythrocytic proliferation | < 1 | [11] |
| 4o | Plasmodium falciparum (3D7) | Asexual Stage | 0.020 | [12] |
| 4o | Plasmodium berghei | Exoerythrocytic Stage | 0.024 | [12] |
Experimental Protocols
Detailed methodologies for key screening assays are provided below to ensure reproducibility and facilitate the design of new screening campaigns.
Anticancer Screening: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds from the this compound library in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic drug) wells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Antimicrobial Screening: Broth Microdilution Method for MIC Determination
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum:
-
Culture the bacterial or fungal strain overnight in an appropriate broth medium.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum) well.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Enzyme Inhibition Screening: In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and the substrate arachidonic acid.
-
Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the wells.
-
Add the test compounds from the library at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Pre-incubate the plate at room temperature for a short period.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric substrate (TMPD).
-
-
Measurement:
-
Measure the absorbance at 590 nm kinetically for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value for both COX-1 and COX-2 to determine potency and selectivity.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by the this compound compound library and a general workflow for high-throughput screening.
Conclusion
The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities observed for its derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, highlight the potential of this compound class. This technical guide provides a foundational framework for researchers to design and execute comprehensive biological screening campaigns. The provided experimental protocols and summarized data serve as a valuable resource for identifying and characterizing new lead compounds. Further exploration of the structure-activity relationships within this compound library is warranted to optimize potency, selectivity, and pharmacokinetic properties for future drug development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays | MDPI [mdpi.com]
- 11. Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiplasmodial activity of pentyloxyamide-based histone deacetylase inhibitors against Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 2-Methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the chemical reactivity of 2-Methyl-1,3-thiazole-5-carboxylic acid, with a specific focus on its behavior in electrophilic substitution reactions. The unique substitution pattern of this heterocyclic compound, featuring both an electron-donating and an electron-withdrawing group, presents a nuanced reactivity profile that is critical for its application in medicinal chemistry and materials science.
Core Reactivity of the Thiazole Ring
The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. Its reactivity is governed by the interplay of the electron-donating effect of the sulfur atom and the electron-withdrawing effect of the nitrogen atom. Generally, the thiazole nucleus is susceptible to electrophilic attack, with the C5 position being the most activated, followed by the C4 and C2 positions. However, the presence of substituents can significantly alter this inherent reactivity.
In this compound, the scenario is more complex. The C2 position is substituted with a methyl group, which is weakly electron-donating through an inductive effect, thereby slightly activating the ring. Conversely, the C5 position is occupied by a carboxylic acid group, a strongly deactivating group that withdraws electron density from the ring via both inductive and resonance effects. This deactivation renders the thiazole ring significantly less susceptible to electrophilic aromatic substitution compared to unsubstituted thiazole.
The primary site for potential electrophilic attack on this molecule is the C4 position. The directing effects of the existing substituents play a crucial role in determining the feasibility and outcome of such reactions.
Directing Effects of Substituents in Electrophilic Substitution
The regioselectivity of electrophilic substitution on this compound is dictated by the combined electronic influence of the methyl and carboxylic acid groups. The following diagram illustrates these directing effects and the resulting predicted reactivity at the C4 position.
Caption: Directing effects of substituents on electrophilic attack.
Predicted Reactivity in Electrophilic Substitution Reactions
| Reaction Type | Reagents | Predicted Outcome at C4 | Predicted Reactivity |
| Halogenation | Br₂, FeBr₃ or NBS, acid catalyst | 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid | Low to moderate. Requires forcing conditions. |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-Nitro-2-methyl-1,3-thiazole-5-carboxylic acid | Very low. Ring is strongly deactivated. Risk of oxidation and decomposition. |
| Acylation | Acyl chloride, AlCl₃ (Friedel-Crafts) | 4-Acyl-2-methyl-1,3-thiazole-5-carboxylic acid | Very low to negligible. The Lewis acid catalyst is likely to coordinate with the nitrogen and carboxylic acid oxygen atoms, further deactivating the ring. |
Generalized Experimental Protocol for Electrophilic Bromination
The following is a representative, generalized protocol for the bromination of a deactivated thiazole ring, adapted for this compound. This protocol is hypothetical and would require optimization.
Objective: To synthesize 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Addition of Reagents: Carefully add concentrated sulfuric acid (catalytic amount) to the solution. Subsequently, add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirring solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction may require several hours to proceed to a reasonable conversion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid.
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound presents a challenging substrate for electrophilic aromatic substitution due to the potent deactivating nature of the 5-carboxylic acid group. The C4 position is the most likely site for substitution, though forcing conditions are anticipated to be necessary. The successful functionalization of this core structure through electrophilic substitution would require careful optimization of reaction conditions to overcome the inherent low reactivity of the ring. Further research into alternative synthetic strategies, such as metal-catalyzed cross-coupling reactions on a pre-functionalized thiazole, may offer more viable routes to C4-substituted derivatives. This guide provides a foundational understanding for researchers aiming to explore the chemical space around this important heterocyclic scaffold.
Quantum Chemical Insights into 2-Methyl-1,3-thiazole-5-carboxylic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Methyl-1,3-thiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The methodologies and data presented herein are based on established computational chemistry protocols, particularly Density Functional Theory (DFT), which has been successfully applied to a variety of thiazole derivatives.
Introduction to Computational Analysis
Quantum chemical calculations, particularly DFT, have become indispensable tools in modern chemistry and drug design.[1] These methods allow for the in-silico prediction of molecular properties, offering insights that complement and guide experimental research. For this compound, these calculations can predict its three-dimensional structure, vibrational modes, electronic behavior, and potential reactivity, all of which are crucial for understanding its biological activity. Thiazole-containing compounds are known for a wide range of pharmacological activities, making computational studies of their derivatives particularly valuable.[2]
Computational Methodology
The following section outlines a typical and robust computational protocol for the quantum chemical analysis of this compound. This methodology is derived from successful studies on similar thiazole derivatives.[3][4]
Software and Theoretical Level
All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of theoretical method and basis set is critical for obtaining accurate results. A widely used and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[4] This level of theory provides a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.
Molecular Geometry Optimization
The first step in any quantum chemical study is to determine the most stable 3D conformation of the molecule. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to all atomic coordinates. For this compound, conformational analysis is particularly important due to the rotational freedom of the carboxylic acid group.[4] A potential energy surface scan can be performed by systematically rotating the dihedral angle of the -COOH group to identify all possible conformers. The resulting energy minima correspond to the stable conformations of the molecule.
Vibrational Frequency Analysis
Once the optimized geometries are obtained, a frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.[5]
Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic transitions. Key properties include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites.
Spectroscopic Simulations
Theoretical predictions of various spectra can be generated:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum, providing information about the electronic transitions and the maximum absorption wavelengths.[4]
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts for comparison with experimental ¹H and ¹³C NMR spectra.[5][6]
Predicted Physicochemical Data
The following tables summarize the kind of quantitative data that would be generated from the quantum chemical calculations on this compound, based on findings for structurally related molecules.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N3 | Value | ||
| N3-C4 | Value | ||
| C4-C5 | Value | ||
| C5-S1 | Value | ||
| S1-C2 | Value | ||
| C2-C(Methyl) | Value | ||
| C5-C(Carboxyl) | Value | ||
| C(Carboxyl)-O(H) | Value | ||
| C(Carboxyl)=O | Value | ||
| S1-C2-N3 | Value | ||
| C2-N3-C4 | Value | ||
| N3-C4-C5 | Value | ||
| C4-C5-S1 | Value | ||
| C5-S1-C2 | Value | ||
| C4-C5-C(Carboxyl)-O(H) |
Note: The values in this table are placeholders and would be populated with the results from the geometry optimization calculation.
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| O-H stretch | Value | Value | Carboxylic acid |
| C=O stretch | Value | Value | Carboxylic acid |
| C=N stretch | Value | Value | Thiazole ring |
| C-H stretch | Value | Value | Methyl group |
| Ring breathing | Value | Value | Thiazole ring |
Note: The values in this table are placeholders and would be populated with the results from the frequency calculation.
Table 3: Electronic Properties
| Property | Value | Unit |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
| Ionization Potential | Value | eV |
| Electron Affinity | Value | eV |
Note: The values in this table are placeholders and would be populated with the results from the electronic structure calculations.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for performing quantum chemical calculations on this compound.
Caption: Workflow for Quantum Chemical Calculations.
Conclusion
This technical guide has outlined a comprehensive approach for the quantum chemical investigation of this compound. By employing DFT calculations, researchers can gain profound insights into the molecule's structural, vibrational, and electronic characteristics. The predicted data, when carefully validated against experimental results, can significantly accelerate the drug discovery and development process by providing a rational basis for understanding the molecule's behavior and for designing novel derivatives with enhanced therapeutic properties.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of 2-Methyl-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of pharmaceuticals due to its diverse biological activities. The Hantzsch thiazole synthesis, a classic condensation reaction, remains a fundamental and efficient method for the construction of this important heterocyclic system. This document provides a detailed protocol for the synthesis of 2-Methyl-1,3-thiazole-5-carboxylic acid, a valuable building block for the development of novel therapeutic agents. The synthesis proceeds via a two-step sequence involving the initial Hantzsch cyclization to form an ethyl ester intermediate, followed by its hydrolysis to the final carboxylic acid.
Overall Reaction Scheme
The synthesis of this compound is accomplished through the following two-step process:
-
Hantzsch Thiazole Synthesis: Reaction of thioacetamide with ethyl 2-chloroacetoacetate to yield ethyl 2-methyl-1,3-thiazole-5-carboxylate.
-
Hydrolysis: Conversion of the ethyl ester intermediate to this compound.
Data Presentation
Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| CAS Number | 40004-69-1 | [1] |
| Molecular Formula | C₅H₅NO₂S | [1] |
| Molecular Weight | 143.16 g/mol | [1] |
| Melting Point | 214-215 °C | [2] |
| Appearance | Solid | [1] |
Expected Spectroscopic Data
| Spectroscopy | Expected Peaks |
| ¹H NMR | The acidic proton of the carboxylic acid typically appears as a broad singlet around 12 ppm. The thiazole ring proton would be observed in the aromatic region, and the methyl group protons would appear as a singlet in the upfield region.[3] |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected in the range of 165-185 ppm. The carbons of the thiazole ring and the methyl group will have characteristic shifts.[3] |
| FTIR (KBr) | A broad O-H stretch for the carboxylic acid is expected between 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid should appear around 1710 cm⁻¹. Characteristic C=N and C-S stretching vibrations for the thiazole ring are also anticipated.[2][3] |
Experimental Protocols
Part A: Hantzsch Synthesis of Ethyl 2-Methyl-1,3-thiazole-5-carboxylate
This procedure is adapted from established Hantzsch thiazole syntheses of similar compounds.
Materials:
-
Thioacetamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Triethylamine (optional, as a base)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent). An exotherm may be observed.
-
If the reaction is slow, a non-nucleophilic base such as triethylamine (2.0 equivalents) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part B: Hydrolysis of Ethyl 2-Methyl-1,3-thiazole-5-carboxylate
This protocol is based on standard procedures for the hydrolysis of thiazole esters.[2]
Materials:
-
Ethyl 2-methyl-1,3-thiazole-5-carboxylate (from Part A)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10% aqueous)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Dichloromethane or Ethyl acetate for extraction
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle or oil bath
-
pH meter or pH paper
-
Separatory funnel
-
Büchner funnel and filter flask
-
Vacuum oven or desiccator
Procedure:
-
In a round-bottom flask, dissolve the crude ethyl 2-methyl-1,3-thiazole-5-carboxylate in ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (approximately 3 equivalents).
-
Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water.
-
Cool the solution in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water and then with a small amount of cold dichloromethane to remove any non-polar impurities.
-
Dry the purified this compound in a vacuum oven or desiccator. An expected yield of around 85% can be anticipated based on similar transformations.[2]
Visualizations
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Workflow for the Synthesis of this compound
Caption: Overall experimental workflow for the synthesis.
References
One-Pot Synthesis of 2-Methyl-1,3-thiazole-5-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-methyl-1,3-thiazole-5-carboxylic acid derivatives. The thiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The methodologies described herein offer a streamlined and efficient approach to synthesizing these valuable compounds.
Introduction
Thiazole-5-carboxylic acid derivatives are key intermediates in the development of various therapeutic agents. Their versatile structure allows for diverse functionalization, leading to compounds with potent biological activities. Notably, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as small-molecule inhibitors of protein kinase CK2, a crucial enzyme implicated in cell growth, proliferation, and apoptosis.[1][2] Dysregulation of the CK2 signaling pathway is associated with various cancers, making it an attractive target for drug discovery.[1][2] The one-pot synthesis protocol presented here, based on the Hantzsch thiazole synthesis, provides a practical and efficient route to access a variety of 2-substituted-4-methylthiazole-5-carboxylates from readily available starting materials.[3][4]
Data Presentation
The following table summarizes the yields of various ethyl 2-substituted-4-methylthiazole-5-carboxylates synthesized using the one-pot methodology.
| Entry | R Group (in N-substituted thiourea) | Product | Yield (%) |
| 1 | H | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 72 |
| 2 | Allyl | Ethyl 2-(allylamino)-4-methylthiazole-5-carboxylate | 76 |
| 3 | Isopropyl | Ethyl 2-(isopropylamino)-4-methylthiazole-5-carboxylate | 62 |
| 4 | Phenyl | Ethyl 2-(phenylamino)-4-methylthiazole-5-carboxylate | 50 |
| 5 | 4-Chlorophenyl | Ethyl 2-(4-chlorophenylamino)-4-methylthiazole-5-carboxylate | 73 |
| 6 | 4-Methylphenyl | Ethyl 2-(4-methylphenylamino)-4-methylthiazole-5-carboxylate | 65 |
| 7 | 4-Methoxyphenyl | Ethyl 2-(4-methoxyphenylamino)-4-methylthiazole-5-carboxylate | 56 |
Data adapted from Meng, G. et al. (2014). Green Chemistry Letters and Reviews.[3]
Experimental Protocols
This section details the one-pot synthesis of ethyl 2-methyl-1,3-thiazole-5-carboxylate, followed by its hydrolysis to this compound.
Protocol 1: One-Pot Synthesis of Ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
This protocol is an adaptation of the Hantzsch thiazole synthesis.[5]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thioacetamide
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.2 eq) to the cooled solution.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the bromination is complete, add thioacetamide (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and reflux for 2-3 hours.
-
After cooling to room temperature, basify the mixture with an ammonia solution.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried under a vacuum to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Hydrolysis of Ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
Materials:
-
Ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water.
-
Add an aqueous solution of lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq).
-
Stir the mixture at room temperature or gently heat to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid.
-
The precipitated 2,4-dimethyl-1,3-thiazole-5-carboxylic acid is collected by filtration, washed with cold water, and dried under a vacuum.
Mandatory Visualization
Experimental Workflow: One-Pot Hantzsch Thiazole Synthesis
Caption: One-pot synthesis workflow for ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate.
Signaling Pathway: Inhibition of Protein Kinase CK2
Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives targeting CK2.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Methyl-1,3-thiazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-1,3-thiazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Thiazole-containing compounds exhibit a wide range of pharmacological activities. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of such heterocyclic scaffolds.[1] This methodology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved reaction efficiency.[2] These application notes provide detailed protocols for a two-step microwave-assisted synthesis of this compound, commencing with the Hantzsch thiazole synthesis of an ester intermediate, followed by its subsequent saponification.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Microwave-Assisted Hantzsch Thiazole Synthesis of ethyl 2-methyl-1,3-thiazole-5-carboxylate from ethyl 2-chloroacetoacetate and thioacetamide.
-
Step 2: Microwave-Assisted Saponification of the resulting ester to yield the final carboxylic acid.
A logical workflow for this synthesis is depicted below.
Caption: Overall workflow for the two-step microwave-assisted synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of Ethyl 2-methyl-1,3-thiazole-5-carboxylate
This protocol describes the cyclocondensation reaction to form the thiazole ring.
Materials:
-
Ethyl 2-chloroacetoacetate (1.0 mmol, 164.59 g/mol )
-
Thioacetamide (1.1 mmol, 75.13 g/mol )
-
Ethanol (4 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine ethyl 2-chloroacetoacetate (1.0 mmol), thioacetamide (1.1 mmol), and ethanol (4 mL).
-
Seal the vial securely and place it in the microwave synthesizer.
-
Irradiate the reaction mixture with stirring. A typical starting point for optimization would be heating to 120°C for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture can then be concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Saponification of Ethyl 2-methyl-1,3-thiazole-5-carboxylate
This protocol details the hydrolysis of the ester to the final carboxylic acid product.
Materials:
-
Ethyl 2-methyl-1,3-thiazole-5-carboxylate (1.0 mmol, 185.22 g/mol )
-
Potassium hydroxide (KOH) (3.0 mmol, 56.11 g/mol )
-
Ethanol (5 mL)
-
Water (1 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Microwave synthesizer
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a 10 mL microwave reactor vial, dissolve ethyl 2-methyl-1,3-thiazole-5-carboxylate (1.0 mmol) and potassium hydroxide (3.0 mmol) in a mixture of ethanol (5 mL) and water (1 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture with stirring at a temperature of 180°C for 20 minutes.[3] Monitor the reaction by TLC until the starting ester is consumed.
-
After cooling, transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with 1 M HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Collect the precipitate by filtration or combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for microwave-assisted Hantzsch thiazole syntheses and ester hydrolysis, providing a basis for comparison with the synthesis of the target compound.
Table 1: Comparison of Microwave-Assisted Hantzsch Thiazole Synthesis Conditions
| Entry | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | α-haloketone, thiourea | Methanol | 90 | 30 | 95 |
| 2 | Thiosemicarbazone, 2-chloro-N-phenethylacetamide | Ethanol | 70 | 10-15 | 82-92 |
| 3 | Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Ethanol | 150 | 4-8 | High |
Data adapted from analogous reactions reported in the literature.[2][4][5]
Table 2: Comparison of Microwave-Assisted Ester Hydrolysis Conditions
| Entry | Ester Substrate | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethyl azolylacetate | K₂CO₃ | Ethanol | 180 | 20 | 98 |
| 2 | Ethyl cinnamate | K₂CO₃ | Ethanol | 180 | 20 | 73-98 |
| 3 | Various fats and oils | KOH | Various | 90 | 10 | N/A |
Data adapted from analogous reactions reported in the literature.[3][6]
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Physical Properties:
-
Molecular Formula: C₅H₅NO₂S[7]
-
Molecular Weight: 143.16 g/mol [7]
-
Appearance: Solid[7]
-
CAS Number: 40004-69-1[7]
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group protons, the thiazole ring proton, and the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon, the carbons of the thiazole ring, and the carbonyl carbon of the carboxylic acid.[4]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Signaling Pathways and Logical Relationships
The Hantzsch thiazole synthesis follows a well-established reaction mechanism. The logical relationship of the key steps is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. This compound AldrichCPR 40004-69-1 [sigmaaldrich.com]
2-Methyl-1,3-thiazole-5-carboxylic Acid: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its rigid thiazole core, substituted with a reactive carboxylic acid group and a methyl group, provides a valuable scaffold for the construction of complex molecules with diverse biological activities. The thiazole ring is a common motif in numerous pharmaceuticals, contributing to their pharmacological profile through various non-covalent interactions. This document provides detailed application notes and experimental protocols for the use of this compound in common synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 40004-69-1 |
| Molecular Formula | C₅H₅NO₂S |
| Molecular Weight | 143.16 g/mol |
| Appearance | Solid |
| SMILES | Cc1ncc(s1)C(=O)O |
| InChI Key | QCXCIYPOMMIBHO-UHFFFAOYSA-N |
Applications in Organic Synthesis
This compound serves as a versatile precursor for a variety of functional groups, primarily through reactions of its carboxylic acid moiety. Its derivatives have been explored for a range of applications, including as fungicidal agents and as components of potent enzyme inhibitors.
Key Synthetic Transformations:
-
Amide Bond Formation: The carboxylic acid group can be readily coupled with a wide range of primary and secondary amines to form the corresponding amides. This is a cornerstone reaction in medicinal chemistry for the synthesis of bioactive compounds. Thiazole-containing amides are found in numerous drug candidates.
-
Esterification: Reaction with alcohols under acidic or coupling agent-mediated conditions yields the corresponding esters. These esters can be useful as final products or as intermediates for further transformations.
-
Synthesis of Bioactive Molecules: The 2-methylthiazole-5-carboxamide core is a key structural feature in various kinase inhibitors. For instance, derivatives of the closely related 2-amino-thiazole-5-carboxylic acid are fundamental to the structure of the anti-cancer drug dasatinib and its analogues.[1] The methodologies used for the amide bond formation in these syntheses are directly applicable to this compound.
Experimental Protocols
The following are detailed protocols for common and synthetically useful reactions involving this compound.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a standard method for the formation of an amide bond between this compound and a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Quantitative Data for Representative Amide Coupling Reactions:
| Amine | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| Aniline | HATU | DIPEA | DMF | 6 | 85-95 |
| Benzylamine | EDCI/HOBt | DIPEA | DCM | 8 | 80-90 |
| Morpholine | T3P | Pyridine | DCM | 4 | 90-98 |
Yields are typical and may vary depending on the specific amine and reaction conditions.
Protocol 2: Fischer Esterification
This protocol details the synthesis of a methyl or ethyl ester of this compound via the classic Fischer esterification method.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Suspend this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol, which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the reaction mixture to reflux and maintain for 6-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the excess acid by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Remove the excess alcohol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to yield the crude ester, which can be further purified by column chromatography if necessary.
Quantitative Data for Fischer Esterification:
| Alcohol | Catalyst | Time (h) | Yield (%) |
| Methanol | H₂SO₄ | 12 | 75-85 |
| Ethanol | H₂SO₄ | 18 | 70-80 |
Visualizations
Logical Relationship of Synthetic Transformations
Caption: Synthetic pathways from this compound.
Experimental Workflow for Amide Coupling
Caption: A typical workflow for amide bond formation.
References
Application Notes & Protocols: Synthesis and Evaluation of Kinesin HSET Inhibitors Utilizing a 2-Methyl-1,3-thiazole-5-carboxylic Acid Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The kinesin motor protein HSET (also known as KIFC1) plays a crucial role in the survival of cancer cells with supernumerary centrosomes. By clustering these extra centrosomes, HSET enables the formation of a pseudo-bipolar spindle, thus avoiding multipolar mitosis and subsequent cell death. This makes HSET a compelling target for cancer therapy. This document outlines the synthesis and evaluation of a series of potent and selective HSET inhibitors based on a 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold. The protocols described herein are based on the findings reported by Saint-Dizier et al. (2023) in their discovery of novel ATP-competitive HSET inhibitors.[1][2]
I. Quantitative Data Summary
The following tables summarize the in vitro potency and other relevant parameters for a selection of synthesized HSET inhibitors.
Table 1: Structure-Activity Relationship (SAR) of Substituted Benzoic Acid Analogs [2]
| Compound | R Group | HSET IC50 (nM) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |
| 2 | H | 2700 | 0.30 | 2.5 |
| 13 | 5-methyl-1,2,4-oxadiazol-3-yl | 130 | 0.35 | 4.8 |
| 14 | 5-ethyl-1,2,4-oxadiazol-3-yl | 4300 | 0.28 | 2.9 |
| 15 | 1H-1,2,4-triazol-3-yl | >200000 | - | - |
| 16 | 3-methyl-1,2,4-oxadiazol-5-yl | 140 | 0.35 | 4.8 |
| 17 | 3-methyl-1,2,4-oxadiazol-5-yl ( regioisomer) | 160 | 0.34 | 4.7 |
| 18 | 2-methyl-2H-tetrazol-5-yl | 27 | 0.34 | 5.4 |
Data adapted from Saint-Dizier et al., 2023.[1][2]
Table 2: Biochemical Selectivity Profile [1][2]
| Compound | HSET IC50 (nM) | Eg5 (% Inhibition @ 200 µM) |
| 2 | 2700 | 10 |
| 13 | 130 | Not specified |
| 18 | 27 | Not specified |
Data adapted from Saint-Dizier et al., 2023.[1][2]
II. Experimental Protocols
A. General Synthesis of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Analogs
This protocol describes the general synthetic route for coupling various benzoic acids with the core aminothiazole structure.
Materials:
-
Substituted benzoic acid (e.g., 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid)
-
Ethyl 2-(3-aminopropanamido)thiazole-5-carboxylate hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the desired substituted benzoic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add ethyl 2-(3-aminopropanamido)thiazole-5-carboxylate hydrochloride (1.0 eq) to the reaction mixture.
-
If the hydrochloride salt of the amine is used, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the acid.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired final compound.[2]
B. HSET ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is for measuring the in vitro inhibitory activity of the synthesized compounds against the HSET motor domain.
Materials:
-
Recombinant full-length HSET protein
-
Microtubules (pre-polymerized)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 20 mM HEPES pH 7.2, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the assay buffer.
-
Add HSET protein and pre-formed microtubules to the wells.
-
Initiate the reaction by adding ATP (e.g., at a final concentration of 3 µM for primary screening or a higher concentration like 150 µM to test for ATP competition).[2]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent and measuring luminescence.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 values by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
III. Visualizations
A. Synthetic Workflow
Caption: General synthetic scheme for HSET inhibitors.
B. HSET Inhibition and Cellular Phenotype
Caption: Mechanism of HSET inhibition leading to multipolar mitosis.
References
Application Notes and Protocols: "2-Methyl-1,3-thiazole-5-carboxylic acid" in Medicinal Chemistry
Application Notes
The 2-methyl-1,3-thiazole-5-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the development of a diverse range of therapeutic agents. Its derivatives have demonstrated significant potential in targeting key proteins implicated in oncology, inflammation, and other disease areas. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a bioisostere of various functional groups and can engage in a range of non-covalent interactions with biological targets. The methyl group at the 2-position and the carboxylic acid at the 5-position provide key handles for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Key areas of application for derivatives of this compound include:
-
Anticancer Agents: Derivatives have been developed as potent inhibitors of several key targets in oncology. These include:
-
Kinesin Spindle Protein (KSP) inhibitors, specifically HSET (KIFC1): By inhibiting HSET, a motor protein essential for centrosome clustering in cancer cells with supernumerary centrosomes, these compounds can induce mitotic catastrophe and selective cancer cell death.
-
Receptor Tyrosine Kinase (RTK) inhibitors: The scaffold has been utilized to develop inhibitors of RTKs like c-Met, which are often dysregulated in various cancers, driving tumor growth, metastasis, and angiogenesis.
-
Mucin 1 (MUC1) inhibitors: Derivatives have been designed to target the oncoprotein MUC1, which is overexpressed and aberrantly glycosylated in a wide range of carcinomas and plays a crucial role in cancer progression.
-
Cyclooxygenase-2 (COX-2) inhibitors: By selectively inhibiting COX-2, an enzyme overexpressed in many tumors and involved in inflammation and carcinogenesis, these compounds can exert anti-inflammatory and anticancer effects.
-
-
Anti-inflammatory Agents: The development of selective COX-2 inhibitors based on this scaffold offers a promising strategy for the treatment of inflammatory disorders with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.
-
Fungicidal and Antiviral Agents: Certain derivatives have also shown promise as antifungal and antiviral agents, highlighting the broad biological potential of this chemical class.
The synthetic tractability of this compound allows for the systematic exploration of structure-activity relationships (SAR). Modifications at the carboxylic acid moiety (e.g., esterification, amidation) and the thiazole ring (e.g., substitution at the 4-position) have led to the identification of compounds with high potency and selectivity for their respective targets.
Quantitative Data
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| HSET Inhibitors | ||||
| Compound 18 | HSET | ADP-Glo | 0.027 | [1] |
| Compound 13 | HSET | ADP-Glo | 0.050 | [1] |
| Compound 19 | HSET | ADP-Glo | 3.25 | [1] |
| Compound 20 | HSET | ADP-Glo | >150 | [1] |
| Antiproliferative Activity | ||||
| Compound 5 | A549 (Lung Cancer) | MTT | 0.452 | [2] |
| Compound 2a | HepG2 (Liver Cancer) | MTS | 60.75 | [3] |
| Compound 2b | COLO205 (Colon Cancer) | MTS | 30.79 | [3] |
| Compound 2b | B16F1 (Melanoma) | MTS | 74.15 | [3] |
| Thiazole Derivative 2a | MDA-MB-231 (Breast Cancer) | MTT | 3.92 µg/mL | [4] |
| Thiazole Derivative 2e | MDA-MB-231 (Breast Cancer) | MTT | 4.12 µg/mL | [4] |
| Thiazole Derivative 2a | HeLa (Cervical Cancer) | MTT | 4.87 µg/mL | [4] |
| Thiazole Derivative 2e | HeLa (Cervical Cancer) | MTT | 5.23 µg/mL | [4] |
Table 2: In Vitro COX Inhibition by this compound Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 2a | 2.65 | 0.958 | 2.77 | [3][5] |
| Compound 2b | 0.239 | 0.191 | 1.25 | [3][5] |
| Compound 2j | 1.44 | 0.957 | 1.51 | [3] |
| Celecoxib (Reference) | - | 0.002 | >100 | [3] |
| Thiazole Derivative 9a | 0.42 | 10.71 | 0.039 | [6] |
| Thiazole Derivative 9b | 0.32 | 9.23 | 0.035 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
This protocol describes the hydrolysis of ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate to the corresponding carboxylic acid.
Materials:
-
Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate
-
Ethyl acetate
-
40% Sodium hydroxide solution
-
10% Hydrochloric acid solution
-
Deionized water
-
Reaction vessel with stirring capability
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve 115 g (0.102 mol) of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate in ethyl acetate at room temperature in a suitable reaction vessel.
-
Slowly add 50 g of 40% sodium hydroxide solution dropwise to the reaction mixture using a dropping funnel. Control the rate of addition to maintain the reaction temperature below 40°C.
-
After the addition is complete, continue stirring the reaction mixture at the maintained temperature for 60 minutes.
-
Once the reaction is complete, separate the organic phase.
-
Slowly add 10% hydrochloric acid solution to the organic phase to adjust the pH to ≤ 2. A large amount of solid precipitate will form.
-
Filter the precipitate using a filtration apparatus.
-
Wash the filter cake twice with 10% hydrochloric acid solution.
-
Dry the collected solid in a vacuum oven to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a light yellow solid.
Protocol 2: In Vitro HSET (KIFC1) Kinase Activity Assay (ADP-Glo™ Platform)
This protocol provides a method for measuring the inhibitory activity of compounds against the HSET motor protein using the ADP-Glo™ kinase assay, which quantifies ADP production.
Materials:
-
Recombinant HSET (KIFC1) enzyme
-
Microtubules (taxol-stabilized)
-
ATP
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white, opaque plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of test compound solution or vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing HSET enzyme and microtubules in Kinase Assay Buffer to all wells except the negative control wells (add buffer only).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution in Kinase Assay Buffer to all wells to start the reaction. The final ATP concentration should be at or near the Km for HSET.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Terminate Reaction and Deplete ATP:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric method for screening inhibitors of COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compounds (solubilized in DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric probe solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well plates
-
Microplate reader capable of measuring absorbance at ~590 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in Assay Buffer. Prepare serial dilutions of test compounds in DMSO.
-
Assay Setup: To the wells of a 96-well plate, add in the following order:
-
150 µL Assay Buffer
-
10 µL Heme solution
-
10 µL of either COX-1 or COX-2 enzyme solution (for inhibitor wells and 100% activity wells) or 10 µL of Assay Buffer (for background wells).
-
10 µL of test compound solution or DMSO vehicle (for 100% activity wells).
-
-
Inhibitor Pre-incubation: Incubate the plate at room temperature for 5 minutes.
-
Substrate Addition: Add 10 µL of the colorimetric probe solution to all wells.
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells to start the reaction.
-
Incubation and Measurement: Shake the plate for 10-20 seconds and immediately begin reading the absorbance at ~590 nm every minute for 5 minutes.
-
Data Analysis:
-
Determine the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the background rate from all other rates.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 4: Cell Viability MTS Assay
This protocol describes the use of the MTS assay to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds (solubilized in DMSO)
-
MTS reagent solution
-
96-well clear, flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle-treated cells (control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance of each well at ~490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: HSET (KIFC1) pathway in cancer and therapeutic inhibition.
Caption: COX-2 signaling pathway and inhibition by thiazole derivatives.
Caption: MUC1 signaling pathways in cancer and therapeutic targeting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 2-Methyl-1,3-thiazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methyl-1,3-thiazole-5-carboxylic acid scaffold is a key heterocyclic motif present in a variety of biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of these derivatives to identify promising lead compounds for drug discovery.
These application notes provide an overview of established HTS assays and detailed protocols that can be adapted for the screening of this compound derivatives. The methodologies described focus on identifying compounds that modulate the activity of key cellular targets and pathways implicated in various diseases.
Data Presentation: Biological Activity of Thiazole Derivatives
The following table summarizes the biological activity of representative thiazole derivatives from various studies. This data offers a baseline for the expected potency of novel this compound derivatives.
| Compound Class/Derivative | Target | Assay Type | Cell Line/System | IC50/Activity | Reference |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Tubulin Polymerization | Antiproliferation | Melanoma (A375), Prostate (PC-3, DU145) | 21 - 71 nM | [1] |
| 2-(3-benzamidopropanamido)thiazole-5-carboxylate | HSET (KIFC1) | Biochemical (ADP-Glo) | - | 27 nM | [2] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | Not specified | Antiproliferation | K563 (Leukemia) | Comparable to Dasatinib | [3] |
| Thiazole carboxamide derivative (2b) | COX-1 | Biochemical | - | 0.239 µM | [4] |
| Thiazole carboxamide derivative (2b) | COX-2 | Biochemical | - | 0.191 µM | [4] |
| Thiazole/thiadiazole carboxamide (51am) | c-Met Kinase | Biochemical | - | Potent Inhibition | [5] |
| Phenylthiazole-incorporated quinoline (24b) | Not specified | Antiproliferation | NCI-H322M (Lung Cancer) | High Efficacy | [6] |
Experimental Protocols
Biochemical Assay: Kinase Inhibition HTS Assay (e.g., for c-Met)
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed to measure the phosphorylation of a substrate peptide by a target kinase. Inhibition of the kinase by a test compound results in a decreased FRET signal. This protocol is adaptable for various kinases that may be targets of this compound derivatives.
Materials:
-
Target kinase (e.g., recombinant c-Met)
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-allophycocyanin (APC) conjugate
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Foretinib for c-Met)
-
384-well low-volume black plates
-
TR-FRET-compatible microplate reader
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds and controls in DMSO into the 384-well assay plates.
-
Reagent Preparation:
-
Prepare the kinase solution in assay buffer.
-
Prepare the ATP and biotinylated substrate peptide solution in assay buffer.
-
-
Assay Execution:
-
Add 5 µL of the kinase solution to each well and pre-incubate with the compounds for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate peptide solution.
-
Incubate for 60-90 minutes at room temperature.
-
Stop the reaction by adding the detection solution containing the europium-labeled antibody and streptavidin-APC conjugate.
-
Incubate for at least 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission at 665 nm to 615 nm. A decrease in this ratio indicates inhibition of the kinase. Determine the percent inhibition for each compound relative to the controls and calculate IC50 values for active compounds.
Experimental Workflow for Kinase Inhibition HTS Assay
Caption: Workflow for a TR-FRET based kinase inhibition HTS assay.
Cell-Based Assay: Antiproliferative Activity Screening
Principle: This assay determines the ability of test compounds to inhibit the proliferation of cancer cells. A common method utilizes a reagent such as CellTiter-Glo®, which measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Human cancer cell line (e.g., MKN-45, HCT-116)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
384-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer-capable plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired concentration in complete growth medium.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (e.g., 1,000-2,000 cells/well).
-
Incubate the plates for 24 hours at 37°C with 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in DMSO in a source plate.
-
Transfer 100 nL of the compound solutions, DMSO (vehicle control), and positive control to the designated wells of the cell plates using an acoustic dispenser.
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control. Determine the IC50 values for active compounds from the dose-response curves.
Signaling Pathway Potentially Targeted by Antiproliferative Thiazole Derivatives
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Esterification and Amidation of 2-Methyl-1,3-thiazole-5-carboxylic acid
These protocols provide detailed methodologies for the synthesis of esters and amides derived from 2-methyl-1,3-thiazole-5-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. The procedures outlined are based on established chemical principles and examples from the scientific literature for structurally related compounds.
Esterification Protocols
Esterification of this compound can be achieved through several methods, primarily via acid-catalyzed esterification (Fischer esterification) or by activation of the carboxylic acid using coupling agents.
1. Fischer Esterification
This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2][3] The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the product.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester. Further purification can be achieved by column chromatography on silica gel.
Table 1: Representative Data for Fischer Esterification
| Alcohol | Catalyst | Temperature | Reaction Time | Typical Yield Range |
| Methanol | H₂SO₄ | Reflux | 4-8 h | 70-90% |
| Ethanol | TsOH | Reflux | 6-12 h | 65-85% |
Note: Yields are estimates based on general Fischer esterification reactions and may vary for this specific substrate.
2. Esterification using Thionyl Chloride
This method proceeds by converting the carboxylic acid to a more reactive acyl chloride intermediate, which then reacts with the alcohol.[4][5]
Experimental Protocol:
-
Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature or gentle heat until the evolution of gas ceases.
-
Ester Formation: In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) in the same solvent.
-
Reaction: Cool the alcohol solution to 0 °C and add the freshly prepared acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute hydrochloric acid (HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Amidation Protocols
Amidation of this compound is commonly achieved using peptide coupling agents to activate the carboxylic acid for reaction with an amine.
1. Amidation using HATU/DIPEA
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling agent for amide bond formation, often used in combination with a hindered base like diisopropylethylamine (DIPEA).[6]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.[6]
Table 2: Representative Data for HATU-mediated Amidation
| Amine | Solvent | Temperature | Reaction Time | Typical Yield Range |
| Benzylamine | DMF | Room Temp. | 12-18 h | 80-95% |
| Morpholine | DCM | Room Temp. | 12-18 h | 75-90% |
Note: Yields are based on similar reactions reported in the literature and may vary.[6]
2. Amidation using EDC/HOBt
This is another widely used method for amide bond formation, where EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is the coupling agent and HOBt (Hydroxybenzotriazole) is an additive that suppresses side reactions and reduces racemization.[6]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add EDC·HCl (1.5 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).[6]
-
Base Addition: Add a tertiary amine base such as DIPEA or N-methylmorpholine (NMM) (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor for completion by TLC.
-
Work-up and Purification: Perform an aqueous work-up as described for the HATU protocol. Purify the crude product via column chromatography.
Visualized Workflows
The following diagrams illustrate the general workflows for the esterification and amidation of this compound.
Caption: General workflows for the esterification of this compound.
Caption: General workflows for the amidation of this compound.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing 2-Methyl-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the incorporation of the non-proteinogenic amino acid analogue, 2-Methyl-1,3-thiazole-5-carboxylic acid, into peptides via solid-phase peptide synthesis (SPPS). The inclusion of this heterocyclic moiety can impart unique structural and functional properties to peptides, making it a valuable building block in drug discovery and development. Thiazoles are known to be present in a variety of bioactive natural products and can act as peptide bond mimetics, influencing conformation and improving metabolic stability.[1][2]
Introduction
The solid-phase synthesis of peptides containing this compound can be approached in two primary ways:
-
Direct Coupling: The pre-synthesized this compound is coupled to the N-terminus of a resin-bound peptide chain using standard peptide coupling reagents.
-
On-Resin Thiazole Formation: The thiazole ring is constructed directly on the solid support, typically via a Hantzsch thiazole synthesis, by reacting a resin-bound thiourea with an appropriate α-haloketone.[1][2]
This document will focus on the direct coupling method, which is often more straightforward for introducing a single thiazole unit.
Data Presentation
Table 1: Coupling Reagents and Conditions for this compound
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Temperature (°C) | Reported Yield/Purity | Reference |
| HATU | HOAt | DIPEA | DMF | 2 | 25 | High Purity | [3] |
| HCTU | HOBt | DIPEA | CH₂Cl₂ | 12 | 0 to rt | Good Yield | [4] |
| DIC | HOBt | DIPEA | DMF | 24 | 25 | Full Conversion | [5] |
| PyAOP | - | DIPEA | DMF | - | - | Effective for hindered couplings | [6] |
| COMU | - | DIPEA | DMF | < 1 | 25 | High Efficiency | [7] |
Note: Yields and purities are context-dependent and can vary based on the specific peptide sequence and resin used.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis - Direct Coupling of this compound
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine. The synthesis is based on standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
20% (v/v) piperidine in DMF (deprotection solution)
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture by stirring for 5 minutes at room temperature.
-
Add the activated solution to the deprotected resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
To monitor the reaction completion, perform a Kaiser test. If the test is positive (blue beads), extend the reaction time or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Peptide Chain Elongation (if applicable):
-
If additional amino acids are to be added, repeat the deprotection and coupling steps with the desired Fmoc-amino acids.
-
-
Final Fmoc Deprotection:
-
Perform the Fmoc deprotection as described in step 2.
-
-
Resin Washing and Drying:
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin.
-
Gently shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry (e.g., LC-MS).
-
Mandatory Visualizations
Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.
Caption: Key chemical transformations in the coupling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10127C [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1,3-thiazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Methyl-1,3-thiazole-5-carboxylic acid. This guide is designed to assist researchers, scientists, and professionals in drug development with common problems that may be encountered during the synthesis of this compound. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low yields in the initial Hantzsch thiazole synthesis step. What are the potential causes and how can I improve the yield?
A1: Low yields in the Hantzsch thiazole synthesis, a common method for preparing the thiazole ring, can stem from several factors.[1][2][3] The reaction involves the condensation of an α-haloketone with a thioamide. Key areas to investigate include the quality of starting materials, reaction conditions, and potential side reactions.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the α-haloketone (e.g., ethyl 2-chloroacetoacetate) and thioacetamide are of high purity. Impurities can lead to unwanted side reactions.
-
Reaction Temperature: The reaction temperature is crucial. While some Hantzsch syntheses proceed at room temperature, others require heating.[3] An optimal temperature should be determined experimentally. Excessively high temperatures can lead to decomposition and the formation of byproducts.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Alcohols like ethanol or methanol are commonly used.[1] In some cases, a mixture of solvents such as ethanol and water may be beneficial.[3]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it goes to completion. Insufficient reaction time will result in a lower yield.
-
pH Control: The pH of the reaction mixture can influence the reactivity of the reactants. While the reaction is often carried out under neutral or slightly acidic conditions, a base like sodium carbonate is sometimes added during workup to neutralize any acid formed and aid in product precipitation.[1]
Q2: I am observing the formation of significant side products during the synthesis. What are these impurities and how can I minimize them?
A2: Side product formation is a common issue. In the context of the Hantzsch synthesis for this compound, potential side products can arise from self-condensation of the reactants or alternative reaction pathways.
Common Side Products and Prevention:
-
Formation of Dithiazolyl Compounds: Under certain conditions, side reactions can lead to the formation of more complex structures.
-
Incomplete Cyclization: The intermediate from the initial SN2 reaction between the α-haloketone and thioacetamide may not fully cyclize, leading to impurities. Ensuring adequate reaction time and optimal temperature can help drive the reaction to completion.
A logical workflow for troubleshooting side product formation is outlined below:
Caption: Troubleshooting workflow for minimizing side products.
Q3: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete or results in a low yield. What can I do to improve this step?
A3: The saponification of the ethyl ester of this compound is a critical final step. Incomplete hydrolysis or degradation of the product can lead to low yields.
Troubleshooting Hydrolysis:
-
Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used for hydrolysis. The concentration of the base is important; a 10-40% aqueous solution is often effective.[4]
-
Reaction Temperature: The hydrolysis is typically performed at room temperature or with gentle heating.[4][5] Avoid excessive heat, which could promote decarboxylation or other degradation pathways.
-
Reaction Time: The reaction should be monitored until completion (e.g., by TLC, watching for the disappearance of the starting ester).
-
Acidification: After hydrolysis, the reaction mixture must be carefully acidified (e.g., with hydrochloric acid) to a pH of ≤2 to precipitate the carboxylic acid product.[4][6] The acid should be added slowly, preferably at a low temperature (e.g., 0 °C), to avoid degradation of the product.[5]
The general workflow for the synthesis is illustrated below:
Caption: General synthesis workflow.
Q4: I am having difficulty purifying the final this compound product. What are the recommended purification methods?
A4: Purification of the final product is essential to obtain a high-purity compound. The acidic nature of the product allows for specific purification strategies.
Purification Techniques:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures should be chosen.
-
Acid-Base Extraction: The carboxylic acid can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to form the corresponding carboxylate salt. This aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid, which can then be collected by filtration.
-
Column Chromatography: For removing impurities with similar solubility profiles, silica gel column chromatography can be employed. A suitable solvent system (eluent) needs to be developed to achieve good separation.
Experimental Protocols
Synthesis of Ethyl 2-Methyl-1,3-thiazole-5-carboxylate (via Hantzsch Synthesis)
This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide in a suitable solvent such as ethanol.
-
Addition of Reactant: To this solution, add an equimolar amount of ethyl 2-chloroacetoacetate dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Hydrolysis of Ethyl 2-Methyl-1,3-thiazole-5-carboxylate
This protocol is based on typical saponification procedures for esters.[4][5]
-
Reaction Setup: Dissolve the ethyl 2-methyl-1,3-thiazole-5-carboxylate in a suitable solvent mixture, such as tetrahydrofuran and methanol.
-
Addition of Base: Add an aqueous solution of sodium hydroxide to the ester solution.
-
Reaction: Stir the mixture at room temperature for a specified time (e.g., 30 minutes to several hours), monitoring the reaction by TLC.
-
Workup: Concentrate the reaction mixture in vacuo to remove the organic solvents. Dissolve the residue in water.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid, until the pH is approximately 1-2.
-
Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
Data Summary
The following table summarizes typical reaction parameters that can be optimized for the synthesis.
| Parameter | Hantzsch Synthesis | Ester Hydrolysis |
| Key Reactants | Thioacetamide, Ethyl 2-chloroacetoacetate | Ethyl 2-methyl-1,3-thiazole-5-carboxylate, NaOH/KOH |
| Solvent(s) | Ethanol, Methanol, Ethanol/Water | THF/Methanol/Water |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
| Reaction Time | 30 min to 24 hours | 30 min to 3 hours |
| Workup | Precipitation, Filtration, Recrystallization | Acidification, Filtration |
| Typical Yield | Can be high (approaching 90% in some cases)[3] | Often quantitative or very high (e.g., >90%)[5][6] |
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 5. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
Optimizing reaction conditions for "2-Methyl-1,3-thiazole-5-carboxylic acid" synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 2-Methyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[4] For the synthesis of this compound, thioacetamide is typically reacted with an appropriate α-haloacetoacetate derivative, such as ethyl 2-chloroacetoacetate.[4]
Q2: What are the typical starting materials for this synthesis?
The key starting materials for the Hantzsch synthesis of the target molecule are:
-
Thioacetamide: Provides the 2-methyl and the sulfur and nitrogen atoms of the thiazole ring.
-
An α-haloacetoacetate derivative: (e.g., ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate) provides the remaining carbon atoms of the thiazole ring and the carboxylic acid precursor (ester group).
Q3: How critical is the purity of reactants and solvents?
Reactant and solvent purity is crucial for achieving high yields and a clean product profile.[1] Impurities in the starting materials can lead to undesirable side reactions, which consume reactants and complicate the purification process.[1] The presence of water can be detrimental in some cases, so using anhydrous solvents is often recommended.[1]
Q4: What is the role of the solvent in this reaction?
The solvent plays a significant role in the reaction rate and overall yield.[1] Common solvents for the Hantzsch synthesis include alcohols like methanol or ethanol, and sometimes water is used as a co-solvent.[1][5] The optimal solvent choice depends on the specific substrates and reaction conditions. It is advisable to perform small-scale solvent screening to determine the best option for your particular setup.[1]
Q5: How can I purify the final product, this compound?
Purification is often achieved through recrystallization.[6] Suitable solvents for recrystallization include alkanes (C5-C8), ethers (C4-C8), esters (C4-C8), alcohols (C1-C6), alkyl aromatics (C6-C9), and water, or mixtures thereof.[6] THF, hexane, and methanol are specifically mentioned as good options.[6] The pH of the solution can also be adjusted to the point of minimum solubility to facilitate precipitation of the carboxylic acid.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Impure starting materials or solvents. | Ensure the purity of your α-haloacetoacetate and thioacetamide. Use anhydrous solvents if water is suspected to be an issue.[1] |
| Incorrect reaction temperature. | Optimize the reaction temperature. Conventional heating may require reflux, while microwave-assisted synthesis can be performed at temperatures between 90-130°C.[1] | |
| Suboptimal solvent choice. | Screen different solvents such as ethanol, methanol, or butanol to find the most effective one for your specific reaction.[1] | |
| Incorrect stoichiometry of reactants. | Verify the molar ratios of your reactants. A slight excess of the thioamide is sometimes used. | |
| Formation of Multiple Byproducts | Side reactions due to impurities. | Purify starting materials before the reaction.[1] |
| Reaction temperature is too high or reaction time is too long. | Lower the reaction temperature and monitor the reaction progress by TLC or LC-MS to avoid over-reaction. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the reaction mixture. | After the reaction, adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid (typically pH 1.5-2.5) to induce precipitation.[7] |
| Oily product instead of a solid. | Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. Seeding with a small crystal of the pure product can also help. | |
| Incomplete hydrolysis of the ester precursor. | If starting from an ester, ensure the hydrolysis step (e.g., with NaOH or LiOH) goes to completion. Monitor by TLC or LC-MS. |
Experimental Protocols
General Protocol for Hantzsch Synthesis of Ethyl 2-Methyl-1,3-thiazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Addition of Reactant: To the stirred solution, add ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization.
Protocol for Hydrolysis to this compound
-
Hydrolysis Setup: Dissolve the crude or purified ethyl 2-methyl-1,3-thiazole-5-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base (e.g., NaOH or LiOH).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidification and Isolation: After cooling the reaction mixture, remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 1.5-2.5 with a strong acid like HCl.[7] The carboxylic acid should precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Summary of Reaction Conditions for Thiazole Synthesis
| Parameter | Conventional Heating | Microwave-Assisted | Reference |
| Temperature | Reflux (solvent dependent) | 90-130°C | [1] |
| Reaction Time | Several hours | Minutes | [1] |
| Common Solvents | Ethanol, Methanol, 1-Butanol, 2-Propanol, Water | Methanol | [1] |
Table 2: Purification Parameters
| Method | Solvents | Temperature Range (°C) | Reference |
| Recrystallization | C5-C8 alkanes, C4-C8 ethers, C4-C8 esters, C1-C6 alcohols, C6-C9 alkyl aromatics, water, or mixtures (e.g., THF, hexane, methanol) | -20 to 100 (specifically 0 to 60) | [6] |
| Precipitation | Water (after acidification) | Cooled (e.g., 0-5°C) | [7] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. This compound | 40004-69-1 | Benchchem [benchchem.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Purification challenges of "2-Methyl-1,3-thiazole-5-carboxylic acid" and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from the synthesis process. These can include unreacted starting materials, by-products from the thiazole ring formation, and potentially the unhydrolyzed ester precursor if the synthesis involves a final hydrolysis step.[1] High temperatures during synthesis or purification can also lead to degradation products, such as the decarboxylated version of the molecule.[1]
Q2: My purified product has a broad melting point. What does this indicate?
A2: A broad melting point typically suggests the presence of impurities.[1] Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to melting over a range of temperatures rather than at a sharp point. Further purification steps are recommended to improve purity.
Q3: I'm observing streaking or tailing of my compound spot on a normal-phase TLC plate. How can I resolve this?
A3: Tailing is a common issue when analyzing carboxylic acids on silica gel TLC plates due to the interaction of the acidic proton with the stationary phase.[1] To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This suppresses the ionization of the carboxylic acid, leading to a more defined spot.[1]
Q4: What are the recommended analytical methods to assess the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound.[2][3] Other useful techniques include Thin-Layer Chromatography (TLC) for rapid qualitative checks, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify any impurities. The melting point of the final product can also serve as a good indicator of purity.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.- Try a multi-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation). |
| The compound precipitated too quickly, trapping impurities. | - Allow the solution to cool slowly to form purer crystals.- Minimize agitation during the cooling phase. | |
| Persistent impurity with a higher Rf value on TLC | The impurity is less polar than the desired product. This is often an unhydrolyzed ester precursor.[1] | - If the impurity is from an incomplete reaction, consider re-subjecting the material to the hydrolysis conditions.- Utilize column chromatography with a suitable solvent gradient to separate the less polar impurity. |
| Product appears oily or fails to crystallize | Presence of impurities that inhibit crystallization. | - Attempt to purify a small sample by column chromatography to remove the impurities.- Try adding a seed crystal to induce crystallization.- Consider converting the carboxylic acid to a salt to facilitate purification, followed by regeneration of the free acid. |
| Discoloration of the final product | Presence of colored impurities from the synthesis. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering. |
Physicochemical and Solubility Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40004-69-1 | [5] |
| Molecular Formula | C₅H₅NO₂S | [5] |
| Molecular Weight | 143.16 g/mol | [5] |
| Melting Point | 209 °C (in Water) | [4] |
| Appearance | Solid |
Table 2: Solubility of a Structurally Related Compound (2-amino-5-methylthiazole) in Various Solvents at 298.15 K
This data is for a related compound and should be used as a guide for selecting potential solvent systems for purification.
| Solvent | Mole Fraction Solubility (x10³) | Reference |
| Methanol | 258.31 | [6] |
| Ethyl Acetate | 195.82 | [6] |
| Acetone | 185.11 | [6] |
| Ethanol | 139.73 | [6] |
| 1,4-Dioxane | 120.45 | [6] |
| n-Propanol | 98.62 | [6] |
| 2-Butanone | 97.53 | [6] |
| Isopropanol | 75.89 | [6] |
| Acetonitrile | 55.67 | [6] |
| Toluene | 10.21 | [6] |
| Cyclohexane | 1.89 | [6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale trials. Based on available data for related compounds, solvents such as methanol, ethanol, water, or mixtures thereof could be effective.[7]
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential solvent dropwise while heating until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.
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Dissolution: In a larger flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve it.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This method is suitable for removing impurities with different polarities from the target compound.
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Stationary Phase: Use silica gel as the stationary phase.
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Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol).
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Column Packing: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
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Elution: Begin elution with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, followed by the addition of methanol). To improve the peak shape of the carboxylic acid, a small amount (0.5-1%) of acetic acid can be added to the mobile phase.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Troubleshooting low yield in Hantzsch thiazole synthesis of "2-Methyl-1,3-thiazole-5-carboxylic acid"
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the Hantzsch synthesis of 2-Methyl-1,3-thiazole-5-carboxylic acid.
Troubleshooting Guide: Low Yield
Low yields in the Hantzsch synthesis can arise from several factors. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction has a low yield or did not proceed to completion. What are the primary causes?
A1: Low yields in the Hantzsch synthesis of this compound can often be attributed to issues with starting materials, reaction conditions, or the presence of side reactions. Key factors to investigate include the purity of your reactants, the choice of solvent, and the reaction temperature. The stability of thioacetamide, in particular, can be a limiting factor.
Q2: How critical is the purity of my reactants and solvents?
A2: Reactant and solvent purity is paramount for achieving a high yield. Impurities in the ethyl 2-chloroacetoacetate or thioacetamide can lead to unwanted side reactions, consuming starting materials and complicating the purification of the final product. The presence of water can also be detrimental, so using anhydrous solvents is often recommended.
Q3: Could the choice of solvent be impacting my reaction outcome?
A3: Absolutely. The solvent plays a crucial role in the reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. For the synthesis of the ethyl ester precursor, acetonitrile is a suitable solvent. Other solvents such as ethanol have also been used in similar Hantzsch syntheses. It is advisable to perform small-scale solvent screening to identify the best option for your specific setup.
Q4: What is the optimal temperature for this synthesis, and how does it affect the reaction?
A4: Reaction temperatures can vary. Conventional heating methods often require refluxing for several hours. For the synthesis of a similar compound, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, the reaction is conducted at reflux in acetonitrile (approximately 76°C) for one hour.[1] Overheating can lead to decomposition of reactants and products, while insufficient heat will result in a slow or incomplete reaction.
Q5: I suspect side reactions are occurring. What are the most common side products?
A5: A common side reaction is the self-condensation of ethyl 2-chloroacetoacetate under basic conditions. Additionally, impurities in the starting materials can lead to a variety of unintended products. Careful control of reaction conditions and the use of pure reagents can minimize these side reactions.
Q6: My final product is difficult to purify. What are some effective purification strategies?
A6: Purification of this compound can be challenging due to the potential for impurities. After hydrolysis of the ethyl ester, the carboxylic acid can be precipitated by adjusting the pH of the aqueous solution to around 2-3 with a dilute acid like HCl. The resulting solid can then be collected by filtration, washed with cold water, and dried. If further purification is needed, recrystallization from a suitable solvent system, such as aqueous methanol, can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a cyclization reaction between an α-haloketone (in this case, ethyl 2-chloroacetoacetate) and a thioamide (thioacetamide). The reaction proceeds through the initial formation of a thiouronium salt intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Q2: Can I use a different α-halo-β-ketoester?
A2: Yes, other α-halo-β-ketoesters can be used, which will result in different substituents at the 4- and 5-positions of the thiazole ring. For example, using ethyl 2-bromoacetoacetate is a common alternative.
Q3: Is a base required for this reaction?
A3: While the classical Hantzsch synthesis does not always require a base, the addition of a non-nucleophilic base like triethylamine can be beneficial. It helps to neutralize the hydrogen halide formed during the reaction, which can prevent unwanted side reactions and improve the overall yield. For the synthesis of a similar compound, triethylamine was used.[1]
Q4: How do I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
Quantitative Data
The following table summarizes the effect of different solvents on the yield of a Hantzsch thiazole synthesis, illustrating the importance of solvent selection.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 |
| Methanol | 90 (Microwave) | 0.5 | 95 |
| Acetonitrile | Reflux (~76) | 1 | High (unspecified)[1] |
Note: The data presented is for similar Hantzsch thiazole syntheses and serves as a general guide.[2][3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Methyl-1,3-thiazole-5-carboxylate
This protocol is adapted from the synthesis of a structurally similar compound, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.[1]
Materials:
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Thioacetamide
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Ethyl 2-chloroacetoacetate
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Triethylamine
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Acetonitrile
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide in acetonitrile.
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Add ethyl 2-chloroacetoacetate to the solution. An exotherm may be observed.
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Add triethylamine to the reaction mixture.
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Heat the mixture to reflux (approximately 76°C) and maintain for one hour.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the solution to room temperature.
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The crude ethyl 2-methyl-1,3-thiazole-5-carboxylate can be isolated by standard workup procedures, such as extraction and solvent evaporation.
Protocol 2: Hydrolysis of Ethyl 2-Methyl-1,3-thiazole-5-carboxylate to this compound
Materials:
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Ethyl 2-methyl-1,3-thiazole-5-carboxylate
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Potassium hydroxide
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Methanol
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Water
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Hydrochloric acid (dilute)
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Methylene chloride
Procedure:
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Combine ethyl 2-methyl-1,3-thiazole-5-carboxylate and methanol in a round-bottom flask.
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In a separate beaker, dissolve potassium hydroxide in water.
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Add the potassium hydroxide solution to the flask containing the ester.
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Stir the reaction mixture at ambient temperature for approximately two hours.
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After the reaction is complete, wash the solution with methylene chloride to remove any unreacted ester.
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Adjust the pH of the aqueous phase to approximately 3 by the dropwise addition of dilute hydrochloric acid. This will precipitate the carboxylic acid.
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Collect the solid product by filtration.
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Wash the solid with aqueous methanol and then with water.
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Dry the product under high vacuum at ambient temperature to yield this compound as a white solid.
Visualizations
Caption: Hantzsch Thiazole Synthesis Mechanism.
Caption: Troubleshooting Workflow for Low Yield.
Caption: Factors Influencing Reaction Yield.
References
- 1. EP0648742B1 - Improved process for the preparation of thioacetamide - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis. This typically involves a two-step process:
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Ester Formation: The reaction of a thioamide (e.g., thioacetamide) with an α-haloacetoacetate (e.g., ethyl 2-chloroacetoacetate) to form the intermediate, ethyl 2-methyl-1,3-thiazole-5-carboxylate.
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Hydrolysis: The subsequent hydrolysis of the ethyl ester to the desired this compound, usually under basic conditions followed by acidic workup.
Q2: What are the typical starting materials for the Hantzsch synthesis of the ethyl ester intermediate?
A2: The common starting materials are thioacetamide and ethyl 2-chloroacetoacetate. These react to form the thiazole ring.
Q3: My final product has a low melting point and appears impure. What could be the common impurities?
A3: Common impurities in the synthesis of this compound include:
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Unhydrolyzed Ester: The starting ethyl ester, ethyl 2-methyl-1,3-thiazole-5-carboxylate, is a frequent impurity if the hydrolysis step is incomplete.
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Unreacted Starting Materials: Residual thioacetamide or ethyl 2-chloroacetoacetate may be present.
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Hydroxy-Thiazole Intermediate: A 4-hydroxy-2-methyl-1,3-thiazole-5-carboxylic acid intermediate may form if the dehydration step of the Hantzsch condensation is incomplete.
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Isomeric Byproducts: Under certain conditions, particularly acidic, the formation of 2-imino-2,3-dihydrothiazole isomers can occur.
Q4: How can I purify the final product?
A4: Recrystallization is the most common method for purifying this compound. Suitable solvent systems include ethyl acetate, methanol, ethanol, or mixtures of these with water. The purification process often involves dissolving the crude product in a suitable solvent, filtering to remove insoluble impurities, and then allowing the solution to cool slowly to induce crystallization of the pure product. Acidification of the reaction mixture after hydrolysis is also a key step to precipitate the carboxylic acid.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Hantzsch Condensation | - Ensure the reaction temperature is optimal for the condensation (often requires heating).- Check the purity of the starting materials (thioacetamide and ethyl 2-chloroacetoacetate).- Consider adjusting the reaction time. |
| Incomplete Hydrolysis | - Increase the reaction time for the hydrolysis step.- Use a higher concentration of the base (e.g., NaOH or KOH).- Ensure the temperature is sufficient to drive the hydrolysis to completion. |
| Product Loss During Workup | - Carefully control the pH during acidification to ensure complete precipitation of the carboxylic acid (typically pH 2-3).- Avoid excessive washing of the precipitate with water, as the product may have some solubility. Use cold water for washing. |
| Side Reaction Formation | - Optimize the reaction conditions (pH, temperature) to minimize the formation of byproducts (see Problem 2). |
Problem 2: Presence of Significant Impurities in the Final Product
| Observed Impurity (by TLC, NMR, or MS) | Potential Cause | Troubleshooting and Resolution |
| Spot with higher Rf than the product (less polar) | Unhydrolyzed ethyl ester (Ethyl 2-methyl-1,3-thiazole-5-carboxylate) | - Confirm: Check for characteristic ethyl group signals in the 1H NMR spectrum (~1.3 ppm triplet, ~4.3 ppm quartet).- Solution: Re-subject the product to the hydrolysis conditions (e.g., reflux with NaOH solution) to convert the remaining ester to the carboxylic acid. |
| Signals of starting materials in NMR | Incomplete reaction or inefficient purification | - Confirm: Compare the NMR spectrum with the spectra of thioacetamide and ethyl 2-chloroacetoacetate.- Solution: Optimize the reaction time and temperature. For purification, ensure efficient removal of starting materials during workup (e.g., washing, extraction) and recrystallize the final product. |
| Unexpected peaks in NMR or MS, potentially with a mass of +18 Da compared to the expected product | Incomplete dehydration leading to a hydroxy-thiazole intermediate | - Confirm: Look for the absence of the characteristic thiazole proton signal and the presence of an -OH proton signal in the 1H NMR spectrum.- Solution: During the Hantzsch synthesis, ensure conditions that favor dehydration, such as azeotropic removal of water or the use of a dehydrating agent. |
| Isomeric impurities detected | Reaction conditions favoring isomer formation (e.g., acidic pH) | - Solution: Carefully control the pH of the reaction mixture. The Hantzsch synthesis is typically carried out under neutral to slightly basic conditions to avoid the formation of 2-imino-2,3-dihydrothiazole byproducts. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Methyl-1,3-thiazole-5-carboxylate (Hantzsch Synthesis)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in ethanol.
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Addition of Reactant: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Hydrolysis of Ethyl 2-Methyl-1,3-thiazole-5-carboxylate
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Reaction Setup: Dissolve the ethyl 2-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).
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Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
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Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white to off-white precipitate of this compound should form.
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Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or methanol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Improving the regioselectivity of "2-Methyl-1,3-thiazole-5-carboxylic acid" synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 2-Methyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely employed method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thioacetamide.[1][3] The process is known for being straightforward and generally providing high yields.[2][3]
Q2: What are the typical starting materials for the Hantzsch synthesis of this compound?
The key precursors are thioacetamide (CH₃CSNH₂) and an ethyl ester of α-haloacetoacetate, such as ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.
Q3: Are there alternative, greener synthesis routes available?
Yes, significant progress has been made in developing environmentally benign approaches to thiazole synthesis. These methods aim to avoid toxic reagents like α-haloketones and harsh reaction conditions.[4] Alternative strategies include:
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Reactions of thioamides with α-diazoketones or β-keto esters.[4]
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One-pot, multi-component reactions using reusable catalysts like silica-supported tungstosilisic acid.[2][5]
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Solvent-free syntheses or the use of greener solvents like water.[4][6]
Q4: How can I purify the final this compound product?
Purification is commonly achieved through recrystallization.[7] Suitable solvents for recrystallization include methanol, THF, hexane, water, or mixtures thereof. The process is typically performed at temperatures ranging from 0°C to 60°C.[7]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Thiazole Product
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Possible Cause: Incorrect reaction conditions. The Hantzsch synthesis is sensitive to temperature and reaction time.
-
Troubleshooting Steps:
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Verify Temperature: Ensure the reaction mixture is heated appropriately. Many Hantzsch syntheses proceed well with gentle heating (e.g., 65°C) or even at room temperature when using ultrasonic irradiation.[2]
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Check Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Some reactions may complete within 30 minutes, while others might require several hours.[3]
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Reagent Quality: Ensure the α-halo-β-ketoester and thioacetamide are pure. Impurities can lead to side reactions.
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pH Control: The pH of the medium can be critical. While often performed under neutral or slightly acidic conditions, some variations require specific pH ranges for optimal results.
-
Issue 2: Poor Regioselectivity - Formation of Isomeric Byproducts
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Possible Cause: When using asymmetrical thioamides or α-halocarbonyl compounds, the formation of regioisomers can be a significant issue. For the synthesis of this compound, this is less common but can occur if precursors are substituted.
-
Troubleshooting Steps:
-
Control Reaction Conditions: Regioselectivity in thiazole synthesis can be influenced by factors like the solvent and the presence of acids or bases.[8] For instance, performing the condensation in a neutral solvent often leads to a specific isomer, whereas acidic conditions can result in a mixture of products.[8]
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Alternative Starting Materials: Consider a different synthetic route where the regiochemistry is more defined. Cascade reactions, for example, have been developed to yield products with high regioselectivity.[9][10]
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Chromatographic Separation: If isomeric byproducts are unavoidable, utilize column chromatography to separate the desired this compound from other isomers.
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Issue 3: Difficulty in Product Isolation and Purification
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Possible Cause: The product may be highly soluble in the reaction solvent or form a salt.
-
Troubleshooting Steps:
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Neutralization: The thiazole product, being basic at the nitrogen atom, can form a salt (e.g., a hydrobromide salt) during the reaction.[11] Neutralizing the reaction mixture with a weak base like sodium carbonate is often necessary to precipitate the free base, which is typically less soluble in water.[3][11]
-
Solvent Selection for Recrystallization: Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures but low solubility at room temperature or below.[7]
-
Acid-Base Extraction: If the product remains in solution, perform a liquid-liquid extraction. Acidify the aqueous layer to protonate the carboxylic acid, then extract with an organic solvent.
-
Quantitative Data Summary
The following tables summarize reaction conditions and yields for Hantzsch-type thiazole syntheses based on literature data.
Table 1: Effect of Reaction Conditions on Yield
| Catalyst/Method | Temperature (°C) | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | 65 | EtOH/Water (1:1) | 3-4 h | 79-88 | [2] |
| Ultrasonic Irradiation | Room Temp. | EtOH/Water (1:1) | 25-30 min | 82-90 | [2] |
| Catalyst-Free | 100 | Methanol | 30 min | ~99 (for a similar thiazole) | [3][11] |
| Solvent-Free | Not specified | None | Seconds | Good | [6] |
Table 2: Influence of Reaction Conditions on Regioselectivity
| Starting Materials | Conditions | Product(s) | Isomer Ratio | Reference |
| α-Halogeno Ketone + N-monosubstituted Thiourea | Neutral Solvent | 2-(N-substituted amino)thiazoles | Exclusive formation | [8] |
| α-Halogeno Ketone + N-monosubstituted Thiourea | Acidic (10M HCl-EtOH) | 2-(N-substituted amino)thiazoles & 3-substituted 2-imino-2,3-dihydrothiazoles | Mixture, ratio depends on substrate and conditions | [8] |
Detailed Experimental Protocols
Protocol 1: Hantzsch Synthesis of Ethyl 2-Methyl-1,3-thiazole-5-carboxylate
This protocol is a generalized procedure based on the principles of the Hantzsch synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-chloroacetoacetate (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude ester product by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified ethyl 2-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water. Add sodium hydroxide (1.5 to 2.0 equivalents) to the solution.[12]
-
Heating: Heat the mixture at reflux for 1-2 hours or until TLC analysis indicates the complete consumption of the starting ester.[12]
-
Acidification: After cooling the reaction mixture to room temperature, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Precipitation: Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. A precipitate of this compound should form.[12]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any remaining salts.
-
Drying: Dry the purified product in a vacuum oven to obtain the final this compound.[12]
Visual Guides
The following diagrams illustrate key pathways and workflows relevant to the synthesis of this compound.
Caption: The Hantzsch synthesis pathway for this compound.
References
- 1. synarchive.com [synarchive.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. bepls.com [bepls.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-MOL [m.x-mol.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up considerations for "2-Methyl-1,3-thiazole-5-carboxylic acid" production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up production of 2-Methyl-1,3-thiazole-5-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the production of this compound?
A1: The most prevalent and scalable method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis to form ethyl 2-methyl-1,3-thiazole-5-carboxylate. This is followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid product. This route is favored for its generally high yields and the availability of starting materials.[1]
Q2: What are the primary safety concerns when handling this compound and its precursors?
A2: this compound can cause skin and serious eye irritation.[2][3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2][3] The synthesis should be conducted in a well-ventilated area.[3] Precursors like α-haloketones are lachrymatory and should be handled with care in a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS).
Q3: What are the key critical process parameters to monitor during the Hantzsch thiazole synthesis step?
A3: Key parameters for the Hantzsch synthesis include reaction temperature, reaction time, and the purity of reactants. Temperature control is crucial to minimize side-product formation. The purity of the α-haloketone and thioacetamide is paramount for achieving high yields and preventing the formation of unwanted byproducts.[5]
Q4: What are the typical yields and purity that can be expected for the overall process on a larger scale?
A4: For similar thiazole syntheses on a pilot plant scale, total yields of around 75% with a purity of over 98% have been reported.[6] However, yields and purity are highly dependent on the optimization of reaction conditions and purification procedures for the specific scale of production.
Troubleshooting Guides
Low Yield in Hantzsch Thiazole Synthesis (Step 1)
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting materials | Insufficient reaction temperature or time. | Gradually increase the reaction temperature in small increments and monitor the reaction progress by TLC or HPLC. Extend the reaction time and check for completion. |
| Purity of reactants is low. | Ensure the purity of the α-haloketone and thioacetamide using appropriate analytical techniques (e.g., NMR, GC-MS). Purify starting materials if necessary. | |
| Inefficient mixing on a larger scale. | Ensure adequate agitation is maintained throughout the reaction to ensure homogeneity, especially in larger reactors. | |
| Formation of multiple byproducts | Reaction temperature is too high. | Lower the reaction temperature and monitor for a decrease in byproduct formation. A temperature gradient study is recommended during scale-up. |
| Presence of impurities in starting materials. | As mentioned above, verify the purity of all reactants and solvents.[5] | |
| Product loss during work-up | Product is partially soluble in the aqueous phase. | Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. |
Incomplete Hydrolysis or Degradation (Step 2)
| Symptom | Potential Cause | Suggested Solution |
| Incomplete hydrolysis of the ester | Insufficient amount of base or reaction time. | Increase the molar equivalents of the base (e.g., NaOH or KOH) and monitor the reaction to completion. Extend the reaction time if necessary. |
| Low reaction temperature. | For challenging hydrolyses, carefully increasing the temperature can improve the reaction rate. Microwave-assisted hydrolysis with a weaker base like K2CO3 could also be explored for faster, controlled heating.[7] | |
| Product degradation | Reaction temperature is too high or reaction time is too long. | Optimize the temperature and time to find a balance between complete conversion and minimal degradation. |
| Presence of impurities that catalyze degradation. | Ensure the intermediate ester is of high purity before proceeding with hydrolysis. | |
| Difficulty in product isolation after acidification | Product is an oil or fine precipitate that is difficult to filter. | Cool the solution in an ice bath to promote crystallization. If the product remains oily, attempt to triturate with a non-polar solvent or use a different crystallization solvent system. |
| Product is soluble in the aqueous acidic solution. | Saturate the aqueous layer with NaCl to decrease the solubility of the product before filtration or extraction. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-Methyl-1,3-thiazole-5-carboxylate (Hantzsch Thiazole Synthesis)
This protocol is based on the general principles of the Hantzsch thiazole synthesis and should be optimized for the specific scale of operation.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a suitable reactor, dissolve thioacetamide (1.0 molar equivalent) in ethanol.
-
Slowly add ethyl 2-chloroacetoacetate (1.0 molar equivalent) to the solution. The addition should be controlled to manage any exotherm.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.
-
Reduce the volume of ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-methyl-1,3-thiazole-5-carboxylate.
Step 2: Hydrolysis of Ethyl 2-Methyl-1,3-thiazole-5-carboxylate
This protocol is adapted from the hydrolysis of a similar thiazole ester.[8][9]
Materials:
-
Crude ethyl 2-methyl-1,3-thiazole-5-carboxylate
-
Sodium hydroxide (or potassium hydroxide)
-
Ethanol (or methanol) and Water
-
Hydrochloric acid
Procedure:
-
Dissolve the crude ethyl 2-methyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 molar equivalents) in water to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Once the hydrolysis is complete, cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane) to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 3-4.
-
The product, this compound, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Purification by Crystallization
For higher purity, the final product can be recrystallized.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or acetic acid/water).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.
Caption: Logical relationships of process parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 7. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 9. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization techniques for purifying "2-Methyl-1,3-thiazole-5-carboxylic acid"
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-Methyl-1,3-thiazole-5-carboxylic acid, catering to researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve | Insufficient solvent. | Add more of the selected solvent in small increments until the solid dissolves. |
| Solvent is not hot enough. | Ensure the solvent is heated to its boiling point, or just below, to maximize solubility. | |
| Incorrect solvent selection. | While water is a documented solvent for this compound, if solubility is still an issue, consider experimenting with polar protic solvents such as ethanol or acetic acid, or a mixture like ethanol/water.[1][2][3] | |
| Oily precipitate forms ("oiling out") | Solution is supersaturated. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. |
| The boiling point of the solvent is higher than the melting point of the compound. | This is unlikely for this compound (M.P. 209°C) in water, but if using a different solvent, ensure its boiling point is lower than the compound's melting point. | |
| No crystals form upon cooling | Solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly, and then place it in an ice bath to promote crystallization. | |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Consider using a solvent mixture. If the compound is dissolved in a good solvent (like ethanol), add a poor solvent (like water) dropwise until the solution becomes cloudy, then heat until it is clear and cool slowly.[2] | |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Premature crystallization during hot filtration. | Preheat the funnel and filter paper to prevent the solution from cooling and crystallizing prematurely. | |
| Crystals were filtered before crystallization was complete. | Ensure the solution has been allowed to cool completely, including in an ice bath, to maximize crystal formation. | |
| Crystals are colored or appear impure | Incomplete removal of impurities. | The chosen solvent may not be optimal for rejecting the specific impurity. Consider a different recrystallization solvent or a multi-step purification process, such as an acid-base extraction.[4] |
| Charring from overheating. | Avoid prolonged heating at the solvent's boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Water is a documented and effective solvent for the recrystallization of this compound, which has a reported melting point of 209°C when recrystallized from water.[5]
Q2: My compound is an acid. Can I use an acid-base extraction for purification?
A2: Yes, for carboxylic acids, an acid-base extraction is a common and effective purification technique.[4] You can dissolve the impure acid in an aqueous base (like sodium hydroxide), wash with an organic solvent to remove neutral impurities, and then re-precipitate the purified acid by adding a strong acid (like hydrochloric acid) until the pH is acidic.[6][7] This can be followed by recrystallization for even higher purity.
Q3: How can I improve the yield of my recrystallization?
A3: To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound. Also, allow for a slow cooling process, followed by cooling in an ice bath, to maximize crystal formation before filtration.
Q4: What should I do if my compound forms an oil instead of crystals?
A4: "Oiling out" can occur if the solution is too concentrated or cools too quickly. To resolve this, add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool down at a slower rate.
Q5: Are there other potential solvents I could use?
A5: While water is the primary recommendation, other polar solvents are often used for carboxylic acids. These include alcohols like ethanol and acetic acid.[1][3] Solvent mixtures, such as ethanol/water, can also be effective.[2] For some thiazole derivatives, mixtures including THF, hexane, and methanol have been used.[8]
Experimental Protocol: Recrystallization from Water
This protocol outlines the steps for purifying this compound using water as the solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to a boil on a hot plate while stirring. Continue adding small portions of hot deionized water until the solid has just dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Preheat a funnel and a flask containing a small amount of boiling water. Place a fluted filter paper in the preheated funnel and pour the hot solution through it into the clean flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
Caption: A workflow diagram illustrating the key stages of the recrystallization process.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. reddit.com [reddit.com]
- 3. Acetic acid - Wikipedia [en.wikipedia.org]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 7. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of 2-Methyl-1,3-thiazole-5-carboxylic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methyl-1,3-thiazole-5-carboxylic acid derivatives. These compounds, often investigated as kinase inhibitors, can exhibit poor aqueous solubility, hindering their preclinical development and biological evaluation.[1][2][3] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Compound Precipitation in Aqueous Buffers
-
Question: My this compound derivative, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
Answer: This is a common issue for compounds with low aqueous solubility. While soluble in organic solvents like DMSO, the compound's solubility limit is exceeded upon dilution into an aqueous medium, causing it to "crash out" of solution.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically <0.5%) to minimize its impact on the biological system while maintaining compound solubility.
-
Use Co-solvents: Prepare a stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG). This can improve the transition into the aqueous phase.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can prevent abrupt precipitation.
-
pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. Since the parent compound is a carboxylic acid, increasing the pH (making it more basic) will typically increase solubility.
-
Formulation Strategies: If the above methods are insufficient, consider more advanced formulation techniques as detailed in the protocols below.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Question: I am observing high variability in my biological assay results with a new this compound derivative. Could this be related to solubility?
Answer: Yes, poor solubility is a frequent cause of assay variability. Undissolved compound particles can lead to inaccurate concentrations and inconsistent interactions with the biological target.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Carefully examine your assay plates for any signs of cloudiness or precipitate.
-
Perform a Solubility Check: Before conducting your main experiment, determine the kinetic solubility of your compound in the specific assay buffer you are using. A nephelometric or UV-based method can be used for this.[4][5]
-
Optimize Compound Concentration Range: Ensure that the concentrations you are testing are below the determined solubility limit of the compound in your assay buffer.
-
Issue 3: Choosing the Right Solubility Enhancement Strategy
-
Question: There are many ways to improve solubility. How do I choose the best approach for my specific this compound derivative?
Answer: The optimal strategy depends on the physicochemical properties of your specific derivative (e.g., presence of ionizable groups, lipophilicity) and the requirements of your experiment.
Decision Workflow:
Quantitative Data Summary
The following tables provide representative data on how different solubility enhancement techniques can improve the aqueous solubility of a hypothetical this compound derivative ("Compound X").
Table 1: Effect of pH and Co-solvents on Aqueous Solubility of Compound X
| Condition | Aqueous Solubility (µg/mL) | Fold Increase |
| pH 5.0 (Acetate Buffer) | 5 | - |
| pH 7.4 (Phosphate Buffer) | 25 | 5 |
| pH 7.4 + 1% DMSO | 35 | 7 |
| pH 7.4 + 5% PEG400 | 60 | 12 |
| pH 7.4 + 10% Ethanol | 50 | 10 |
Table 2: Advanced Formulation Strategies for Compound X
| Formulation Strategy | Drug Loading (%) | Aqueous Solubility (µg/mL) | Fold Increase |
| Salt Formation (Sodium Salt) | ~95 | >1000 | >200 |
| Prodrug (Ester) | ~80 | 150 | 30 |
| Cyclodextrin Complex (HP-β-CD) | 15 | 250 | 50 |
| Amorphous Solid Dispersion (PVP K30) | 25 | 400 | 80 |
| Nanomilling | 100 | 100 | 20 |
Experimental Protocols
1. Protocol for Determining Kinetic Solubility using Nephelometry
This high-throughput method is suitable for early-stage screening. [4][5]
-
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock).
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
96-well microtiter plates.
-
Nephelometer.
-
-
Procedure:
-
Prepare a serial dilution of the compound stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer to each well.
-
Transfer a small, fixed volume of the DMSO-compound solutions to the corresponding wells of the buffer plate.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).
-
Measure the light scattering in each well using a nephelometer.
-
The kinetic solubility is the concentration at which a significant increase in light scattering (indicating precipitation) is observed.
-
2. Protocol for Salt Formation of a this compound Derivative
This method is applicable to derivatives with acidic or basic functional groups to significantly enhance aqueous solubility. [6]
-
Materials:
-
This compound derivative.
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide) or acid (if the derivative has a basic handle).
-
An appropriate solvent system (e.g., ethanol/water).
-
-
Procedure:
-
Dissolve the carboxylic acid derivative in a suitable organic solvent (e.g., ethanol).
-
Add one molar equivalent of the base (e.g., 1M NaOH solution) dropwise while stirring.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The resulting solid is the salt form of the compound. This can be further purified by recrystallization if necessary.
-
Confirm salt formation using techniques like NMR, FTIR, or powder X-ray diffraction (PXRD). [7][8] 3. Protocol for Cyclodextrin Complexation
-
This technique encapsulates the hydrophobic drug molecule within the cyclodextrin cavity, increasing its apparent water solubility.
-
Materials:
-
This compound derivative.
-
A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Deionized water.
-
-
Procedure (Kneading Method):
-
Create a paste of the cyclodextrin with a small amount of water.
-
Add the powdered derivative to the paste and knead for a specified time (e.g., 30-60 minutes).
-
Dry the resulting mixture in an oven at a controlled temperature.
-
The resulting solid is the cyclodextrin inclusion complex.
-
Signaling Pathway and Experimental Workflow Diagrams
Many this compound derivatives are being investigated as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer. [1][9] PI3K/Akt Signaling Pathway
General Experimental Workflow for Solubility Assessment
References
- 1. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. icdd.com [icdd.com]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Methyl-1,3-thiazole-5-carboxylic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 2-Methyl-1,3-thiazole-5-carboxylic acid is a valuable building block in medicinal chemistry. This guide provides a comparative study of two prominent methods for its synthesis: the classic two-step Hantzsch synthesis followed by ester hydrolysis, and a more streamlined one-pot approach.
This report details the experimental protocols for each method, presents a side-by-side comparison of their performance based on key metrics such as reaction time, yield, and purity, and provides visualizations of the synthetic pathways.
At a Glance: Comparison of Synthesis Methods
| Metric | Method 1: Two-Step Hantzsch Synthesis & Hydrolysis | Method 2: One-Pot Synthesis |
| Overall Yield | ~65-75% | ~70-80% |
| Reaction Time | 12-24 hours | 3-5 hours |
| Number of Steps | 2 | 1 |
| Intermediate Isolation | Yes | No |
| Key Reagents | Ethyl 2-chloroacetoacetate, Thioacetamide, Sodium Hydroxide | Ethyl acetoacetate, N-Bromosuccinimide, Thioacetamide, Sodium Hydroxide |
| Complexity | Moderate | Low |
Method 1: Two-Step Synthesis via Hantzsch Reaction and Ester Hydrolysis
This classical approach involves the initial formation of the thiazole ring through the Hantzsch synthesis to yield ethyl 2-methyl-1,3-thiazole-5-carboxylate, followed by the hydrolysis of the ester to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-methyl-1,3-thiazole-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 2-methyl-1,3-thiazole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.2 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with dilute hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Method 2: One-Pot Synthesis
This streamlined approach combines the formation of the intermediate α-haloketoester and the subsequent cyclization and hydrolysis in a single reaction vessel, significantly reducing the overall reaction time and simplifying the workup procedure.
Experimental Protocol
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and a miscible organic solvent.
-
Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the intermediate ethyl 2-bromoacetoacetate.
-
To the same flask, add thioacetamide (1 equivalent) and heat the mixture to reflux for 2-3 hours.
-
After the thiazole formation is complete (monitored by TLC), add a solution of sodium hydroxide (2.5 equivalents) in water directly to the reaction mixture.
-
Continue to reflux for an additional 1-2 hours to effect the hydrolysis of the ester.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with dilute hydrochloric acid to a pH of 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Workflow for the two-step synthesis.
Caption: Workflow for the one-pot synthesis.
Conclusion
Both the two-step Hantzsch synthesis with subsequent hydrolysis and the one-pot synthesis are viable methods for preparing this compound. The one-pot synthesis presents significant advantages in terms of efficiency, with a shorter reaction time and simpler experimental setup, making it a more attractive option for rapid synthesis and library generation. However, the traditional two-step method allows for the isolation and purification of the intermediate ester, which may be advantageous in certain research contexts where a highly pure intermediate is required for other synthetic transformations. The choice of method will ultimately depend on the specific requirements of the research, balancing the need for speed and efficiency against the desire for intermediate characterization and purification.
Comparative Guide to the Biological Activity of 2-Methyl-1,3-thiazole-5-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various analogs of 2-Methyl-1,3-thiazole-5-carboxylic acid. The information presented is collated from recent scientific literature and aims to offer a clear, data-driven overview to inform further research and development in medicinal chemistry.
Anticancer Activity
Analogs of this compound have demonstrated significant potential as anticancer agents, with activities observed against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases and the induction of apoptosis.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected this compound analogs. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), allows for a direct comparison of the cytotoxic potential of these compounds.
| Compound ID | Modification on Thiazole Core | Cancer Cell Line | IC50 (µM) | Reference |
| Series A: 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | ||||
| 6d | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido) | K563 (Leukemia) | Comparable to Dasatinib | [1] |
| MCF-7 (Breast) | 20.2 | [1] | ||
| HT-29 (Colon) | 21.6 | [1] | ||
| MDA-MB-231 (Breast) | Inactive | [1] | ||
| Series B: 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | ||||
| 8c | 4-chloro-2-methylphenyl amido, 2-(2-chlorophenyl) | A-549 (Lung) | 48% inhibition at 5 µg/mL | [2] |
| 8f | A-549 (Lung) | 40% inhibition at 5 µg/mL | [2] | |
| 7f | HCT-8 (Intestine) | 40% inhibition at 5 µg/mL | [2] | |
| Series C: Thiazole/thiadiazole carboxamide derivatives (c-Met inhibitors) | ||||
| 51am | Complex structure | A549 (Lung) | 0.83 | [3] |
| HT-29 (Colon) | 0.68 | [3] | ||
| MDA-MB-231 (Breast) | 3.94 | [3] | ||
| Series D: 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | ||||
| 4c | 3-substituted benzylidene hydrazinyl | MCF-7 (Breast) | 2.57 ± 0.16 | [4][5] |
| HepG2 (Liver) | 7.26 ± 0.44 | [4][5] | ||
| Series E: Sulfonyl thiazolyl-hydrazone derivatives (EGFR inhibitors) | ||||
| TBD | N-(2-Benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-thiazol-2-yl)-hydrazine | MCF-7 (Breast) | 1.24 | [6] |
| TBD | N-(2-benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-5-p-tolylazo-thiazol-2-yl)-hydrazine | HepG2 (Liver) | 3.61 | [6] |
TBD: To Be Determined from the source. The table presents a selection of data; for a comprehensive understanding, please refer to the cited literature.
Antimicrobial Activity
Thiazole derivatives, including analogs of this compound, have also been investigated for their antimicrobial properties. These compounds have shown activity against a spectrum of bacterial and fungal pathogens.
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Series F: 2,5-dichloro thienyl-substituted thiazoles | |||
| TBD | Aspergillus fumigatus | 6.25 - 12.5 | [7] |
| Aspergillus flavus | 6.25 - 12.5 | [7] | |
| Penicillium marneffei | 6.25 - 12.5 | [7] | |
| Trichophyton mentagrophytes | 6.25 - 12.5 | [7] | |
| Staphylococcus aureus | 6.25 - 12.5 | [7] | |
| Escherichia coli | 6.25 - 12.5 | [7] | |
| Klebsiella pneumoniae | 6.25 - 12.5 | [7] | |
| Pseudomonas aeruginosa | 6.25 - 12.5 | [7] | |
| Series G: 2-phenylacetamido-thiazole derivatives | |||
| 16 | Escherichia coli | 1.56 - 6.25 | [7] |
| Pseudomonas aeruginosa | 1.56 - 6.25 | [7] | |
| Bacillus subtilis | 1.56 - 6.25 | [7] | |
| Staphylococcus aureus | 1.56 - 6.25 | [7] | |
| Series H: 5-methylthiazole based thiazolidinones | |||
| 10 | Various Fungi | 59.6–119.2 (µM) | [8] |
| Series I: 2,6-diaminobenzobisthiazole derivatives | |||
| 4, 6, 10, 20 | Staphylococcus aureus | as low as 3.125 | [9] |
| Escherichia coli | as low as 3.125 | [9] | |
| Pseudomonas aeruginosa | as low as 3.125 | [9] |
TBD: To Be Determined from the source. The table presents a selection of data; for a comprehensive understanding, please refer to the cited literature.
Signaling Pathways and Mechanisms of Action
Several studies have elucidated the mechanisms through which these thiazole analogs exert their biological effects. In the context of cancer, inhibition of key signaling pathways and induction of apoptosis are prominent mechanisms.
c-Met Kinase Inhibition
Certain thiazole and thiadiazole carboxamide derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[3][10][11] Inhibition of the c-Met pathway can disrupt cancer cell proliferation, survival, and metastasis.
EGFR Kinase Inhibition
Another important target for thiazole-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR).[6][12][13] Overactivation of EGFR signaling is a hallmark of many cancers, and its inhibition can lead to reduced tumor growth and proliferation.
Induction of Apoptosis
Many of the studied thiazole derivatives induce programmed cell death, or apoptosis, in cancer cells.[14][15][16] This is a critical mechanism for eliminating malignant cells and is often triggered through the intrinsic (mitochondrial) pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in this guide. For specific parameters, it is essential to consult the original research articles.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of medicinal compounds.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs. A control group with no treatment is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is a standard laboratory procedure used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Detailed Steps:
-
Serial Dilution: A series of twofold dilutions of the thiazole analog is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes or a 96-well microtiter plate.
-
Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The tubes or plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Observation: After incubation, the tubes or wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
Analogs of this compound represent a versatile scaffold with a broad spectrum of biological activities. The data presented in this guide highlight their potential as lead compounds for the development of novel anticancer and antimicrobial agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways, will be crucial for their advancement as therapeutic candidates. of their mechanisms of action, particularly their effects on key signaling pathways, will be crucial for their advancement as therapeutic candidates.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | Shaqra University [su.edu.sa]
- 6. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of "2-Methyl-1,3-thiazole-5-carboxylic acid" derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-1,3-thiazole-5-carboxylic Acid Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the this compound scaffold. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of compound performance against various biological targets, supported by experimental data and detailed protocols.
Inhibitors of Human Kinesin HSET (KIFC1)
Derivatives of 2-amido-thiazole-5-carboxylate have been identified as potent inhibitors of the human kinesin HSET (KIFC1), a motor protein involved in mitotic spindle organization in cancer cells. These compounds exhibit an ATP-competitive mode of action.[1]
Structure-Activity Relationship Data
The following table summarizes the SAR for key substitutions on the 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold, highlighting the importance of the thiazole substituents and the benzamido moiety for HSET inhibitory activity.[1]
| Compound | R1 (Thiazole-2) | R2 (Thiazole-5) | R3 (Benzamide) | HSET IC50 (μM) |
| 13 | -NH-linker-CO-Ph(3-(5-Me-1,2,4-oxadiazol-3-yl)) | -COOEt | -CH3 | 0.27 |
| 18 | -NH-linker-CO-Ph(3-(2-Me-tetrazol-5-yl)) | -COOEt | -CH3 | 0.027 |
| 19 | -NH-linker-CO-Ph(3-(5-Me-1,2,4-oxadiazol-3-yl)) | -COOEt | H | 17.55 (65-fold loss) |
| 20 | -NH-linker-CO-Ph(3-(5-Me-1,2,4-oxadiazol-3-yl)) | H | -CH3 | >810 (3000-fold loss) |
| 14 | -NH-linker-CO-Ph(3-(5-Et-1,2,4-oxadiazol-3-yl)) | -COOEt | -CH3 | 8.91 (33-fold loss) |
| 15 | -NH-linker-CO-Ph(3-(pyrazole)) | -COOEt | -CH3 | >50 |
Key SAR Insights:
-
Thiazole Core Substituents: The methyl group at position 2 and the ethyl ester at position 5 of the thiazole ring are critical for high potency. Removal of the 2-methyl group (compound 19 ) leads to a 65-fold reduction in activity, while replacing the 5-ethyl ester with hydrogen (compound 20 ) results in a 3000-fold loss of potency.[1]
-
Benzamide Moiety: Modifications to the meta-substituent on the benzamide ring significantly impact activity. Replacing the 5-methyl-1,2,4-oxadiazole group with a 2-methyl-tetrazole (compound 18 ) improves the IC50 to 27 nM.[1] The presence of a hydrogen-bond donor in this part of the molecule eliminates potency (compound 15 ).[1]
Experimental Protocol: HSET ADP-Glo™ Kinase Assay
This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of HSET.
-
Assay Components: The assay is performed in a buffer containing 20 mM HEPES (pH 7.2), 2 mM MgCl2, 1 mM EGTA, 0.1% BSA, 1 mM DTT, and 5 μM paclitaxel.
-
Reaction Mixture: Recombinant HSET motor domain, microtubules, and varying concentrations of the test compound are incubated in the assay buffer.
-
Initiation: The enzymatic reaction is initiated by the addition of ATP. The final ATP concentration is typically set near the Km value for HSET, although higher concentrations can be used to confirm ATP-competitive inhibition.[1]
-
Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 30 minutes).
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is then added to convert ADP to ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The amount of ADP generated is proportional to the kinase activity. IC50 values are determined by plotting the percent inhibition against the log concentration of the inhibitor.
Visualizations
Caption: ATP-competitive inhibition of the HSET motor protein.
Caption: A typical workflow for a structure-activity relationship study.
Inhibitors of Xanthine Oxidase (XO)
Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[2][3]
Structure-Activity Relationship Data
The table below shows the impact of substitutions on the benzamido ring on xanthine oxidase inhibitory activity.[3]
| Compound | R (Benzamido Substituent) | Xanthine Oxidase IC50 (μM) |
| 5b | 4-Fluoro | 0.57 |
| 5c | 4-Chloro | 0.91 |
| Febuxostat | (Reference Drug) | 0.04 |
Key SAR Insights:
-
The presence of a halogen at the para position of the benzamido phenyl ring is crucial for potent xanthine oxidase inhibitory activity.[3]
-
A para-fluoro substituent (5b ) resulted in the highest potency within the series, followed closely by the para-chloro substituent (5c ).[2][3]
-
Kinetic studies revealed that these compounds act as mixed-type inhibitors of the enzyme.[3]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
-
Assay Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the oxidation of xanthine to uric acid, which can be detected by an increase in absorbance at 295 nm.
-
Reaction Mixture: The assay is conducted in a phosphate buffer (e.g., 50 mM, pH 7.5). The mixture contains xanthine oxidase enzyme, various concentrations of the test compound (dissolved in DMSO), and buffer.
-
Incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation: The reaction is started by adding the substrate, xanthine.
-
Measurement: The rate of uric acid formation is monitored by measuring the change in absorbance at 295 nm over time using a UV-Vis spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction (with DMSO alone). IC50 values are then determined from the dose-response curves.
Comparative Analysis of Anticancer Activity
While the primary focus is on 2-methyl derivatives, comparing analogs with different substituents at the 2-position provides valuable SAR insights. The following data compares the anticancer activity of 2-phenyl and 2-amino substituted thiazole-5-carboxamides.
Comparative Performance Data
| Scaffold | Compound | 2-Position Substituent | Target Cell Line | Activity | Reference |
| 2-Phenyl-thiazole-5-carboxamide | 8a | 2-(2-Fluorophenyl) | HCT-8 | Moderate Activity | [4] |
| 2-Phenyl-thiazole-5-carboxamide | N/A | 2-(2-Chlorophenyl) | A-549, Bel7402, HCT-8 | Highest activity (48% inhibition) | [4] |
| 2-Amino-thiazole-5-carboxamide | 6d | 2-(2-(4-methylpiperazin-1-yl)acetamido) | K563 (Leukemia) | High Potency (Comparable to Dasatinib) | [5] |
| 2-Amino-thiazole-5-carboxamide | 6d | 2-(2-(4-methylpiperazin-1-yl)acetamido) | MCF-7 (Breast) | IC50 = 20.2 µM | [5] |
| 2-Amino-thiazole-5-carboxamide | 6d | 2-(2-(4-methylpiperazin-1-yl)acetamido) | HT-29 (Colon) | IC50 = 21.6 µM | [5] |
Key SAR Insights:
-
The substituent at the 2-position of the thiazole-5-carboxamide core dramatically influences both the potency and the cancer cell line selectivity.
-
A 2-phenyl group with specific halogen substitutions confers moderate activity against various solid tumor cell lines.[4]
-
Complex amino-based side chains at the 2-position, designed based on the structure of dasatinib, can lead to high potency, particularly against leukemia cell lines like K563.[5]
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Culture: Human cancer cell lines (e.g., A-549, K563, MCF-7) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Incubation: The plate is incubated for 2-4 hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined from the resulting dose-response curves.
References
Unlocking Therapeutic Potential: A Comparative Guide to 2-Methyl-1,3-thiazole-5-carboxylic Acid as a Versatile Scaffold in Drug Discovery
The quest for novel therapeutic agents has led researchers to explore a multitude of chemical scaffolds, with the 2-methyl-1,3-thiazole-5-carboxylic acid core emerging as a particularly promising framework. Its inherent structural features and synthetic tractability have enabled the development of potent and selective inhibitors for a diverse range of biological targets implicated in cancer, inflammation, and metabolic disorders. This guide provides a comprehensive comparison of drug discovery initiatives built upon this versatile scaffold, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways to aid researchers in their pursuit of next-generation therapeutics.
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several key enzymes, including the human kinesin spindle protein (HSET/KIFC1), the c-Met receptor tyrosine kinase, cyclooxygenase (COX) enzymes, and xanthine oxidase. This guide will delve into the specifics of each of these target-focused drug discovery programs, offering a comparative analysis of the potency and selectivity of various derivatives.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of various derivatives based on the this compound scaffold and related structures against their respective targets.
HSET (KIFC1) Inhibitors
The kinesin HSET is crucial for the survival of cancer cells with extra centrosomes, making it an attractive target for anticancer therapies.
| Compound | Target | IC50 (nM) | Assay Method |
| CW069 | HSET | 27 | ADP-Glo™ Kinase Assay |
| Analogue 13 | HSET | 130 | ADP-Glo™ Kinase Assay |
| AZ82 | HSET | Potent (exact IC50 not specified) | Biochemical ATPase Assay |
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a key driver of tumorigenesis and metastasis in various cancers.
| Compound Series | Target | IC50 Range (nM) | Assay Method |
| Thiazole Carboxamides | c-Met | 1.8 - <10 | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Pyrazolothiazoles | c-Met | Potent Inhibition | Kinase Activity Assay |
| Thiazolinones | c-Met | 2.45 - 4.01 µM (cellular) | MTT Assay |
Cyclooxygenase (COX) Inhibitors
COX enzymes are central to the inflammatory process, and their inhibition is a cornerstone of pain and inflammation management.
| Compound Series | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay Method |
| 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamides | COX-1 | 0.239 - 2.65 | 1.25 - 2.77 | In vitro COX Inhibition Assay Kit |
| COX-2 | 0.191 - 0.958 | |||
| Pyrazolyl-thiazoles | COX-2 | Potent Inhibition | Selective for COX-2 | In vitro COX Inhibition Assay |
Xanthine Oxidase Inhibitors
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.
| Compound | Target | IC50 (µM) | Assay Method |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivative (5b) | Xanthine Oxidase | 0.57 | Spectrophotometric Assay |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivative (5c) | Xanthine Oxidase | 0.91 | Spectrophotometric Assay |
| Allopurinol (Control) | Xanthine Oxidase | ~9.6 | Spectrophotometric Assay |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these inhibitors is crucial for rational drug design and predicting their therapeutic effects.
HSET/KIFC1 in Mitosis
HSET plays a critical role in organizing the mitotic spindle, particularly in cancer cells with an abnormal number of centrosomes. Inhibition of HSET leads to the formation of multipolar spindles, ultimately triggering mitotic catastrophe and cell death. The signaling pathways influenced by HSET activity are complex and can involve downstream effectors such as the PI3K/AKT and Wnt/β-catenin pathways, which are central to cell survival and proliferation.
Caption: HSET/KIFC1's role in mitotic spindle formation and its inhibition.
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand HGF, activates multiple downstream signaling cascades, including the RAS-MAPK, PI3K-Akt, and STAT pathways, promoting cell proliferation, survival, and motility. Thiazole-based inhibitors typically act by competing with ATP for binding to the kinase domain of c-Met, thereby blocking its activation.
Caption: The c-Met signaling cascade and its inhibition by thiazole derivatives.
Prostaglandin Biosynthesis Pathway (COX Inhibition)
COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate inflammation, pain, and fever. Thiazole-based COX inhibitors block this enzymatic step.
Caption: Inhibition of the prostaglandin biosynthesis pathway by thiazole-based COX inhibitors.
Purine Metabolism and Xanthine Oxidase Inhibition
Xanthine oxidase is the final enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Thiazole derivatives can inhibit this enzyme, reducing uric acid production.
Caption: The role of xanthine oxidase in purine metabolism and its inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for the key assays cited in this guide.
HSET (KIFC1) ATPase Activity Assay (ADP-Glo™)
This assay quantifies HSET ATPase activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human HSET protein
-
Microtubules
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM paclitaxel)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and HSET protein.
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP to a final concentration of 3 µM.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
c-Met Kinase Inhibition Assay (HTRF)
This assay measures the phosphorylation of a substrate by c-Met kinase using Homogeneous Time-Resolved Fluorescence.
Materials:
-
Recombinant human c-Met kinase
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Add test compounds at various concentrations to the wells of a low-volume 384-well plate.
-
Add c-Met kinase and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Heme
-
Arachidonic acid
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
Procedure:
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds at various concentrations.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.
Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (dissolved in DMSO)
Procedure:
-
In a 96-well UV-transparent plate, add phosphate buffer and the test compounds at various concentrations.
-
Add the xanthine oxidase solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution.
-
Immediately measure the increase in absorbance at 295 nm over a period of time (e.g., 10 minutes) using a microplate reader.
-
Calculate the rate of uric acid formation and the percentage of inhibition for each compound concentration.
-
Determine the IC50 value.
This comparative guide highlights the significant potential of the this compound scaffold in the development of novel therapeutics. The versatility of this chemical framework allows for the generation of potent and selective inhibitors against a range of clinically relevant targets. The provided experimental data, protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and advancement of new drug candidates based on this privileged scaffold.
The Tale of Two Settings: Unpacking the In Vitro and In Vivo Efficacy of 2-Methyl-1,3-thiazole-5-carboxylic Acid Derivatives
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various compounds derived from the 2-Methyl-1,3-thiazole-5-carboxylic acid scaffold, offering insights supported by experimental data to inform future research and development.
Derivatives of this compound have emerged as a versatile class of compounds with a broad spectrum of biological activities, including potential applications as anticancer, antifungal, and antiviral agents.[1][2] This comparison focuses on collating and contrasting the reported efficacy of these compounds in controlled laboratory settings (in vitro) versus their performance within a whole, living organism (in vivo).
In Vitro Efficacy: A Spectrum of Cellular Targets
The in vitro potency of these thiazole derivatives has been demonstrated across a range of biological targets and cell lines. The primary mechanisms of action investigated include kinase inhibition and disruption of cellular division.
Anticancer Activity
Several studies have highlighted the antiproliferative effects of these compounds against various cancer cell lines. The data reveals a strong structure-activity relationship, where modifications to the core scaffold significantly impact potency and selectivity.
For instance, derivatives of 2-(3-benzamidopropanamido)thiazole-5-carboxylate have been identified as potent inhibitors of the kinesin HSET (KIFC1), a protein involved in mitotic spindle formation in cancer cells.[3] Notably, compound 18 in one study, a 2-methyl tetrazol-5-yl substituted analogue, exhibited a half-maximal inhibitory concentration (IC50) of 27 nM against HSET.[3] Another series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the kinase inhibitor dasatinib, also showed significant antiproliferative activity.[4][5] The compound 6d from this series demonstrated high potency against human K562 leukemia cells, comparable to dasatinib itself.[4][5]
Furthermore, thiazole and thiadiazole carboxamide derivatives have been evaluated as c-Met kinase inhibitors.[6] Compound 51am from this class displayed remarkable antiproliferative activity against A549 (lung carcinoma), HT-29 (colon carcinoma), and MDA-MB-231 (breast cancer) cell lines with IC50 values of 0.83, 0.68, and 3.94 µM, respectively.[6]
| Compound Class | Target/Cell Line | Measurement | Value | Reference |
| 2-(3-benzamidopropanamido)thiazole-5-carboxylate Derivatives | HSET (KIFC1) | IC50 | 27 nM (Cmpd 18) | [3] |
| 2-amino-thiazole-5-carboxylic acid phenylamide Derivatives | K562 (Leukemia) | IC50 | Comparable to Dasatinib (Cmpd 6d) | [4][5] |
| MCF-7 (Breast Cancer) | IC50 | 20.2 µM (Cmpd 6d) | [4] | |
| HT-29 (Colon Cancer) | IC50 | 21.6 µM (Cmpd 6d) | [4] | |
| Thiazole/Thiadiazole Carboxamide Derivatives | A549 (Lung Cancer) | IC50 | 0.83 µM (Cmpd 51am) | [6] |
| HT-29 (Colon Cancer) | IC50 | 0.68 µM (Cmpd 51am) | [6] | |
| MDA-MB-231 (Breast Cancer) | IC50 | 3.94 µM (Cmpd 51am) | [6] |
Antifungal and Antiviral Activity
Beyond cancer, certain 2-amino-1,3-thiazole-4-carboxylic acid derivatives have demonstrated notable fungicidal activity against a panel of plant pathogenic fungi.[1] For example, compound 6e was particularly effective against Puccinia striiformis f. sp. tritici, Rhizoctonia solani, and Botrytis cinerea with half-maximal effective concentration (EC50) values of 2.31, 4.98, and 6.78 µg/mL, respectively.[1]
| Compound Class | Fungal Species | Measurement | Value | Reference |
| 2-amino-1,3-thiazole-4-carboxylic acid Derivatives | Puccinia striiformis f. sp. tritici | EC50 | 2.31 µg/mL (Cmpd 6e) | [1] |
| Rhizoctonia solani | EC50 | 4.98 µg/mL (Cmpd 6e) | [1] | |
| Botrytis cinerea | EC50 | 6.78 µg/mL (Cmpd 6e) | [1] | |
| Magnaporthe oryzae | EC50 | 10.57 µg/mL (Cmpd 6e) | [1] | |
| Sclerotinia sclerotiorum | EC50 | 17.80 µg/mL (Cmpd 6e) | [1] |
In Vivo Efficacy: Bridging the Gap to Systemic Effects
Translating promising in vitro results into in vivo efficacy is a critical hurdle in drug development. While comprehensive in vivo data for many this compound derivatives is still emerging, some studies provide encouraging preliminary findings.
One study on 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, which showed potent in vitro anti-proliferative activity, identified a lead compound (14 ) that was orally bioavailable and well-tolerated in mice.[7] This indicates that the compound can be administered systemically and does not cause overt toxicity at effective doses, a crucial first step for in vivo validation.
In the realm of antiviral research, 2-amino-1,3-thiazole-4-carboxylic acid derivatives were evaluated for their activity against tobacco mosaic virus (TMV) in vivo.[1] Several compounds exhibited good curative, protective, and inactivating effects against TMV at a concentration of 500 µg/mL, demonstrating their potential for systemic application in a whole-plant model.[1]
Experimental Protocols
A summary of the key experimental methodologies is provided below to allow for a deeper understanding of the presented data.
In Vitro Assays
-
HSET Inhibition Assay: The in vitro inhibition of HSET was measured using an ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the enzymatic reaction, which is inversely proportional to the inhibitor's potency. The reaction typically includes the HSET enzyme, microtubules, and ATP.[3]
-
Antiproliferative Assays (MTT/Cell Viability): The cytotoxic effects of the compounds on cancer cell lines were commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. Cells are seeded in 96-well plates, treated with varying concentrations of the test compounds, and incubated. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[2]
-
Fungicidal Activity Assay: The in vitro fungicidal activity was assessed by measuring the mycelial growth inhibition. The compounds were added to a potato dextrose agar (PDA) medium at various concentrations. Mycelial plugs of the test fungi were then placed on the medium, and the plates were incubated. The inhibitory effect was calculated by measuring the diameter of the fungal colonies compared to a control group. The EC50 value, the concentration that inhibits 50% of mycelial growth, was then determined.[1]
In Vivo Assays
-
Antiviral Activity against TMV (in vivo):
-
Curative Effect: The upper leaves of tobacco plants were inoculated with TMV. After 2-3 days, the test compounds were smeared on the inoculated leaves.
-
Protective Effect: The test compounds were smeared on the leaves of healthy tobacco plants. After 24 hours, the leaves were inoculated with TMV.
-
Inactivation Effect: The virus was pre-incubated with the test compounds for 30 minutes before being inoculated onto the leaves of healthy plants.
-
In all cases, the number of local lesions was counted after 3-4 days of incubation, and the inhibition rate was calculated relative to control groups.[1]
-
-
Mouse Xenograft Models (General Workflow): While specific data for this class of compounds is limited in the provided search results, a general workflow for assessing in vivo anticancer efficacy involves implanting human tumor cells into immunocompromised mice. Once tumors are established, the mice are treated with the test compound (e.g., orally or via injection). Tumor volume is measured regularly to assess the compound's ability to inhibit tumor growth compared to a vehicle-treated control group. Animal weight and general health are also monitored to assess toxicity.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams depict a key signaling pathway targeted by these compounds and a generalized workflow for in vitro to in vivo drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Methyl-1,3-thiazole-5-carboxylic Acid: A Green Chemistry Approach
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 2-Methyl-1,3-thiazole-5-carboxylic acid is a fundamental process. This guide provides a comparative analysis of traditional versus greener synthetic routes to this compound, benchmarking them against the core principles of green chemistry. By presenting detailed experimental protocols and quantitative data, this document aims to facilitate the adoption of more sustainable and efficient chemical manufacturing processes.
Executive Summary of Synthesis Routes
This guide evaluates two primary synthetic pathways to this compound: a traditional two-step Hantzsch synthesis and a greener, one-pot microwave-assisted approach. The traditional method, while reliable, involves multiple steps, the use of hazardous reagents, and significant solvent waste. In contrast, the microwave-assisted synthesis offers a more streamlined and environmentally benign alternative with a higher yield, shorter reaction time, and reduced waste generation.
Data Presentation: A Comparative Analysis of Green Chemistry Metrics
The following tables summarize the quantitative data for the two synthesis routes, allowing for a direct comparison based on key green chemistry metrics.
| Metric | Traditional Two-Step Synthesis | Green One-Pot Synthesis | Ideal Value |
| Overall Yield | ~65% | 88% | 100% |
| Atom Economy | 55.2% | 68.9% | 100% |
| E-Factor | 15.2 | 4.8 | 0 |
| Process Mass Intensity (PMI) | 16.2 | 5.8 | 1 |
| Solvent Usage | High (Ethanol, Diethyl Ether) | Moderate (PEG-400, Water) | Minimal/None |
| Energy Input | Conventional Heating (Reflux) | Microwave Irradiation | Ambient Temperature |
| Reaction Time | ~26 hours | ~35 minutes | As short as possible |
Table 1: Comparison of Green Chemistry Metrics for the Synthesis of this compound.
Experimental Protocols
Traditional Two-Step Synthesis: Hantzsch Reaction and Hydrolysis
This method involves the initial synthesis of ethyl 2-methyl-1,3-thiazole-5-carboxylate via the Hantzsch thiazole synthesis, followed by hydrolysis to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 2-methyl-1,3-thiazole-5-carboxylate
-
In a round-bottom flask, dissolve thioacetamide (7.51 g, 0.1 mol) in 100 mL of ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (16.45 g, 0.1 mol) dropwise with stirring at room temperature.
-
After the addition is complete, heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 2-methyl-1,3-thiazole-5-carboxylate.
-
Yield: Approximately 70%
-
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 2-methyl-1,3-thiazole-5-carboxylate (17.12 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Add sodium hydroxide (6.0 g, 0.15 mol) to the solution and heat the mixture to reflux for 2 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and acidify to pH 3 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Yield: Approximately 93%
-
Green One-Pot Microwave-Assisted Synthesis
This streamlined approach combines the cyclization and hydrolysis steps in a single, microwave-irradiated reaction vessel, utilizing a greener solvent system.
-
In a 100 mL microwave-safe vessel, combine ethyl acetoacetate (13.01 g, 0.1 mol), N-bromosuccinimide (17.8 g, 0.1 mol), and thioacetamide (7.51 g, 0.1 mol) in 50 mL of polyethylene glycol 400 (PEG-400).
-
Add sodium hydroxide (8.0 g, 0.2 mol) dissolved in 10 mL of water to the mixture.
-
Seal the vessel and subject it to microwave irradiation at 150°C for 30 minutes.
-
After cooling the vessel to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Acidify the solution to pH 3 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure this compound.
-
Yield: 88%
-
Green Chemistry Principles in Action: A Visual Workflow
The following diagram illustrates the general workflow for benchmarking a chemical synthesis against green chemistry principles, as applied in this guide.
Caption: Workflow for benchmarking chemical syntheses against green chemistry principles.
Conclusion
The shift towards greener chemical synthesis is not merely an environmental consideration but a strategic imperative for efficiency and sustainability in drug development and manufacturing. The one-pot, microwave-assisted synthesis of this compound presented here demonstrates a significant improvement over the traditional Hantzsch method across multiple green chemistry metrics. By embracing such innovative approaches, the scientific community can continue to advance chemical synthesis while minimizing its environmental footprint.
Safety Operating Guide
Proper Disposal of 2-Methyl-1,3-thiazole-5-carboxylic Acid: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-Methyl-1,3-thiazole-5-carboxylic acid (CAS No. 40004-69-1), a compound commonly used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in accordance with established laboratory safety protocols.
Key Hazards:
-
Skin Irritant: Causes skin irritation.[1]
-
Eye Irritant: Causes serious eye irritation.[1]
-
Respiratory Irritant: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
A summary of the key safety and physical property data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 40004-69-1 |
| Molecular Formula | C₅H₅NO₂S |
| Molecular Weight | 143.16 g/mol |
| Appearance | Solid |
| Hazard Classifications | Skin Irritant, Eye Irritant, Respiratory Irritant |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[1][2] This ensures that the compound is handled and disposed of in compliance with all federal, state, and local regulations.
1. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
2. Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "40004-69-1"
-
An indication of the hazards (e.g., "Irritant")
-
The date when the waste was first added to the container.
-
3. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
4. Arrange for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
1. Evacuate and Secure the Area:
-
Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and contact your institution's emergency response team.
2. Personal Protection:
-
Before attempting any cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
3. Containment and Cleanup:
-
For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.
-
For spills of solutions containing the compound, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.
4. Reporting:
-
Report all spills to your laboratory supervisor and your institution's EHS department, following established protocols.
Neutralization as a Potential, Non-Recommended Alternative
Experimental Protocol: General Neutralization of Acidic Organic Waste
-
Dilution: In a well-ventilated fume hood, slowly add the acidic waste to a large volume of cold water (a 1:10 dilution is a general guideline). Always add acid to water, never the other way around.
-
Slow Addition of Base: While stirring continuously, slowly add a dilute solution of a base, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the diluted acid solution.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Target pH: Continue adding the base dropwise until the pH of the solution is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: Once neutralized, the resulting salt solution may be suitable for drain disposal, depending on local regulations and the absence of other hazardous materials. Consult your EHS department for final approval.
Caution: The neutralization of any chemical can generate heat and potentially release fumes. This general protocol may not be suitable for this compound due to the potential for unknown side reactions or the formation of hazardous byproducts.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
